(R)-BMS-816336
Description
Properties
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAZMUGLOXGVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009583-20-3, 1009365-98-3 | |
| Record name | BMS 816336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-816336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-816336 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of (R)-BMS-816336: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-BMS-816336 is a potent and highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition has been identified as a promising therapeutic strategy for metabolic diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Introduction to 11β-HSD1 and Its Role in Disease
The enzyme 11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] Elevated levels of cortisol within these tissues are associated with the development and progression of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[1] By inhibiting 11β-HSD1, it is possible to reduce local cortisol concentrations without affecting systemic cortisol levels, thereby offering a targeted therapeutic approach with a potentially favorable side-effect profile.[1]
Discovery of this compound
This compound was discovered by Bristol Myers Squibb as part of a lead optimization program focused on identifying novel, potent, and selective 11β-HSD1 inhibitors. The discovery process involved a systematic approach of chemical synthesis and biological evaluation to identify compounds with the desired pharmacological properties.
Synthesis
A detailed, step-by-step synthesis for this compound has not been made publicly available in the reviewed literature. The synthesis of related adamantyl acetamide derivatives typically involves multi-step synthetic routes. For metabolic profiling studies, a carbon-14 labeled version of the parent compound, [phenyl-¹⁴C(U)]BMS-816336, was synthesized in eight steps with a 22% radiochemical yield, starting from commercially available [¹⁴C(U)]bromobenzene.[1] A ¹³C₆ labeled version was also prepared for use as a liquid chromatography/mass spectrometry standard.[1]
Mechanism of Action and In Vitro Potency
This compound is a potent inhibitor of human, mouse, and cynomolgus monkey 11β-HSD1.[2] It exhibits high selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, which is critical for avoiding potential side effects associated with mineralocorticoid excess.[3]
Below is a diagram illustrating the 11β-HSD1 signaling pathway and the mechanism of inhibition by this compound.
Caption: 11β-HSD1 Pathway and Inhibition by this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 (nM) |
| 11β-HSD1 | Human | 14.5[2][4] |
| 11β-HSD1 | Mouse | 50.3[2][4] |
| 11β-HSD1 | Cynomolgus Monkey | 16[2][4] |
| 11β-HSD2 | Human | >100,000 (estimated based on >10,000-fold selectivity)[3] |
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF):
A common method for assessing 11β-HSD1 inhibition is the HTRF assay. While a specific protocol for this compound is not detailed in the available literature, a general procedure is as follows:
-
Reagents: Human 11β-HSD1 enzyme, cortisone (substrate), NADPH (cofactor), anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a cortisol analog labeled with an acceptor fluorophore (e.g., d2).
-
Procedure:
-
The test compound, this compound, is incubated with the 11β-HSD1 enzyme, cortisone, and NADPH.
-
The enzymatic reaction is allowed to proceed, resulting in the production of cortisol.
-
The reaction is stopped, and the HTRF detection reagents are added.
-
In the absence of inhibition, the newly synthesized cortisol competes with the d2-labeled cortisol for binding to the anti-cortisol antibody. This results in a low HTRF signal.
-
In the presence of an inhibitor like this compound, less cortisol is produced, allowing the d2-labeled cortisol to bind to the antibody, bringing the donor and acceptor fluorophores into proximity and generating a high HTRF signal.
-
-
Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the concentration of the inhibitor.
Pharmacokinetics
This compound has demonstrated oral bioavailability in preclinical species.[1] Specific pharmacokinetic parameters from these studies are summarized below.
Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Species | Oral Bioavailability (%F) | Pharmacodynamic Effect (ED50) |
| Preclinical Species (general) | 20 - 72[1] | - |
| Cynomolgus Monkey | - | 0.12 mg/kg[1] |
| DIO Mice | - | - |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution for different preclinical species were not available in the reviewed literature.
Clinical Development
This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Phase 1 Clinical Trial (NCT00979368)
A Phase 1, single oral dose study was conducted in healthy male subjects.[5][6] The primary objective of this now-completed study was to assess the safety and tolerability of this compound.[5][6] Pharmacokinetic parameters were also evaluated.[5][6] The results of this study indicated that the compound was well-tolerated.[3]
Note: A detailed summary of the quantitative results from this Phase 1 clinical trial, including human pharmacokinetic parameters and a comprehensive list of adverse events, has not been publicly released in the reviewed scientific literature.
Drug Development Workflow
The discovery and development of a selective 11β-HSD1 inhibitor like this compound typically follows a structured workflow.
Caption: General Workflow for 11β-HSD1 Inhibitor Development.
Conclusion
This compound is a potent and selective 11β-HSD1 inhibitor that has shown promise in preclinical studies and was well-tolerated in early clinical development. Its ability to modulate local glucocorticoid levels in key metabolic tissues suggests its potential as a therapeutic agent for metabolic syndrome and type 2 diabetes. Further clinical investigation would be necessary to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. | BioWorld [bioworld.com]
- 2. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the (R)-BMS-816336 Enantiomer of BMS-816336
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1] By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor activation, a process implicated in various metabolic diseases.[1] BMS-816336, with the chemical name 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone, has been identified as a clinical candidate for the treatment of type 2 diabetes and metabolic syndrome.[2] This technical guide focuses on the (R)-BMS-816336 enantiomer, providing a comprehensive overview of its biological activity, relevant experimental protocols, and its relationship to the clinically investigated (S)-enantiomer.
Chemical and Physical Properties
| Property | This compound | BMS-816336 ((S)-enantiomer) |
| IUPAC Name | 2-((2R,6R)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethanone | 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethanone |
| Molecular Formula | C₂₁H₂₇NO₃ | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol | 341.45 g/mol |
| Chirality | (2R, 6R) configuration at the adamantane core | (2S, 6S) configuration at the adamantane core |
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activity of this compound and its counterparts against 11β-HSD1 from different species.
Table 1: In Vitro 11β-HSD1 Inhibition (IC₅₀, nM)
| Compound | Human 11β-HSD1 | Mouse 11β-HSD1 | Cynomolgus Monkey 11β-HSD1 |
| This compound | 14.5 | 50.3 | 16 |
| BMS-816336 ((S)-enantiomer) | 3.0 | - | - |
| (Rac)-BMS-816336 | 10 | 68 | - |
Data sourced from publicly available information.
Table 2: In Vivo Efficacy of BMS-816336 ((S)-enantiomer)
| Species | Model | Endpoint | ED₅₀ |
| Cynomolgus Monkey | - | Pharmacodynamic Effect | 0.12 mg/kg |
| DIO Mice | - | Pharmacodynamic Effect | - |
Mechanism of Action and Signaling Pathway
BMS-816336 and its (R)-enantiomer exert their pharmacological effects by inhibiting the 11β-HSD1 enzyme. This enzyme is located in the endoplasmic reticulum and is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of various genes involved in metabolism, inflammation, and other physiological processes. By inhibiting 11β-HSD1, these compounds reduce the intracellular concentration of active cortisol, thereby dampening glucocorticoid signaling in a tissue-specific manner.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This cell-based assay is a common method for screening 11β-HSD1 inhibitors.
-
Cell Line: Murine skeletal muscle cell line C2C12 is often used.[3]
-
Protocol:
-
Differentiate C2C12 myoblasts into myotubes, which results in increased 11β-HSD1 expression.[3]
-
Incubate the differentiated cells with varying concentrations of the test compound (e.g., this compound).
-
Add the substrate, cortisone, to the cells. In a cell-based assay, the addition of the cofactor NADPH is not necessary as it is endogenously supplied by the viable cells.[3]
-
After an incubation period, lyse the cells and measure the amount of cortisol produced using an HTRF-based detection kit. This typically involves a competitive immunoassay where HTRF donor and acceptor-labeled antibodies bind to cortisol.
-
The HTRF signal is inversely proportional to the amount of cortisol produced.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assessment of 11β-HSD1 Activity
A common method to assess the in vivo activity of 11β-HSD1 inhibitors is to measure the ratio of urinary cortisol and cortisone metabolites.
-
Protocol:
-
Administer the test compound (e.g., BMS-816336) to the study subjects (animal or human).
-
Collect 24-hour urine samples at baseline and after treatment.
-
Extract the steroids from the urine samples.
-
Analyze the concentrations of cortisol metabolites (e.g., tetrahydrocortisol - THF, and α-tetrahydrocortisol - α-THF) and cortisone metabolites (e.g., tetrahydrocortisone - THE) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the ratio of (THF + α-THF) / THE. A decrease in this ratio after treatment indicates inhibition of 11β-HSD1.
-
Synthesis and Chiral Separation
The synthesis of BMS-816336 involves a multi-step process. The enantioselective synthesis of the chiral adamantane core is a critical step.
Enantioselective Synthesis of Chiral Adamantanes
Strategies for the enantioselective synthesis of chiral adamantanes from achiral or racemic starting materials include:
-
Use of Chiral Auxiliaries: A chiral auxiliary, such as an Evans' oxazolidinone, can be attached to an adamantane-containing carboxylic acid. Subsequent reactions, such as enolate formation and alkylation, proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be cleaved to yield the chiral adamantane derivative.
-
Asymmetric Desymmetrization: If the adamantane starting material has a plane of symmetry, a chiral catalyst can be used to selectively react with one of two enantiotopic groups, leading to a chiral product with high enantiomeric excess.
-
Kinetic Resolution: A chiral reagent or catalyst can be used to react at different rates with the two enantiomers of a racemic mixture. This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).
Chiral High-Performance Liquid Chromatography (HPLC) Separation
The separation of the (R) and (S) enantiomers of BMS-816336 can be achieved using chiral HPLC.
-
Principle: Chiral separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). This results in the formation of transient diastereomeric complexes with different stabilities, leading to different retention times.
-
Typical CSPs for Adamantane Derivatives: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral adamantane compounds.
-
Method Development:
-
Column Screening: Test a variety of chiral columns with different stationary phases (e.g., Chiralpak series).
-
Mobile Phase Optimization: Evaluate different mobile phase compositions. For normal-phase chromatography, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly used. Small amounts of additives like diethylamine may be required to improve peak shape.
-
Parameter Optimization: Optimize other parameters such as flow rate, temperature, and detection wavelength to achieve baseline separation with good resolution.
-
In Vivo Interconversion
It has been noted that in vivo, BMS-816336 and its (R)-enantiomer can undergo interconversion. This process is believed to occur through a ketone intermediate, designated as Ketone A, via physiological oxidation and reduction processes. The extent of this interconversion can vary between species.
References
(R)-BMS-816336: A Technical Guide to its Target Enzyme and Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target enzyme and associated signaling pathway of (R)-BMS-816336, a potent and selective inhibitor. The information presented herein is intended to support research and development efforts in the fields of metabolic disease and endocrinology.
Core Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
This compound is a potent and orally active inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a key regulator of intracellular glucocorticoid levels, playing a crucial role in the pathophysiology of various metabolic disorders.
Mechanism of Action
11β-HSD1 is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[3][4] This prereceptor activation of glucocorticoids amplifies the downstream signaling of the glucocorticoid receptor (GR) in a tissue-specific manner. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids, thereby mitigating their effects in target tissues such as the liver, adipose tissue, and the central nervous system. This mechanism of action makes 11β-HSD1 an attractive therapeutic target for conditions characterized by excessive glucocorticoid action, including type 2 diabetes and metabolic syndrome.[3][5]
Quantitative Data: Inhibitory Potency of this compound and Related Compounds
The following table summarizes the in vitro inhibitory activity of this compound and its related compounds against 11β-HSD1.
| Compound | Target Species | IC50 (nM) | Reference |
| This compound | Human 11β-HSD1 | 14.5 | |
| Mouse 11β-HSD1 | 50.3 | [1] | |
| Cynomolgus monkey 11β-HSD1 | 16 | [1] | |
| BMS-816336 | Human 11β-HSD1 | 3.0 | [6][7] |
| HEK cells (11β-HSD1) | 37.3 | [6] | |
| 3T3L1 cells (11β-HSD1) | 28.6 | [6] | |
| (Rac)-BMS-816336 | Human 11β-HSD1 | 10 | [8] |
| Mouse 11β-HSD1 | 68 | [8] |
BMS-816336 also demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, with a reported selectivity of over 10,000-fold.[9][7]
Signaling Pathway of 11β-HSD1
The primary role of 11β-HSD1 is to increase the intracellular concentration of active glucocorticoids, which in turn activate the glucocorticoid receptor. This receptor then translocates to the nucleus and modulates the transcription of various genes involved in glucose metabolism, lipid metabolism, and inflammation.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are proprietary to the manufacturer. However, based on the scientific literature, a general methodology for assessing 11β-HSD1 inhibition can be outlined.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol by recombinant 11β-HSD1.
1. Enzyme and Substrate Preparation:
-
A source of 11β-HSD1 enzyme is required, typically lysates from E. coli or insect cells overexpressing the human, mouse, or rat enzyme.[10]
-
A tritiated substrate, such as [3H]cortisone, is used to enable detection of the product.[11]
-
The cofactor NADPH is necessary for the reductase activity of 11β-HSD1.[10]
2. Incubation:
-
The 11β-HSD1 enzyme, tritiated cortisone, NADPH, and varying concentrations of the test inhibitor (e.g., this compound) are incubated together at room temperature.[10]
3. Reaction Termination:
-
The enzymatic reaction is stopped by adding a non-specific 11β-HSD inhibitor, such as glycyrrhetinic acid.[10]
4. Product Separation and Detection:
-
The reaction mixture is then processed to separate the product, [3H]cortisol, from the substrate, [3H]cortisone. This is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).[11]
-
The amount of [3H]cortisol produced is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue Biopsies
This assay measures the inhibition of 11β-HSD1 in a more physiologically relevant context using fresh tissue samples.
1. Tissue Collection and Preparation:
-
Subcutaneous adipose tissue biopsies are obtained from subjects.
-
The tissue is immediately cut into small fragments and placed in a tissue culture plate.[12]
2. Incubation:
-
The tissue fragments are incubated in a buffer containing a deuterated substrate, such as d2-cortisone.[12]
3. Sample Collection:
-
After an overnight incubation, the supernatant is collected, snap-frozen, and stored for later analysis.[12]
4. Product Quantification:
-
The amount of d2-cortisol produced is measured using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
-
The level of 11β-HSD1 inhibition is determined by comparing the amount of d2-cortisol produced in the presence and absence of the inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel 11β-HSD1 inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-BMS-816336: A Selective 11β-HSD1 Inhibitor for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Initially misidentified in the user query as a GPR119 agonist, this document clarifies its true mechanism of action and consolidates available preclinical and clinical data. The inhibition of 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol, presents a promising therapeutic strategy for type 2 diabetes by reducing local glucocorticoid excess in metabolic tissues. This guide details the compound's in vitro and in vivo potency, selectivity, and its evaluation in early clinical trials. It includes detailed experimental methodologies and visual diagrams of the relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Glucocorticoids, such as cortisol, are known to play a significant role in regulating glucose metabolism. Systemic excess of glucocorticoids (as seen in Cushing's syndrome) leads to insulin resistance, visceral obesity, and hyperglycemia. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is highly expressed in key metabolic tissues, including the liver and adipose tissue, where it amplifies local glucocorticoid action by converting inactive cortisone to active cortisol.
Elevated 11β-HSD1 activity in adipose tissue is linked to obesity and insulin resistance. Transgenic mice overexpressing 11β-HSD1 specifically in adipose tissue develop visceral obesity and a metabolic syndrome-like phenotype. Conversely, inhibiting 11β-HSD1 has been shown to improve insulin sensitivity, lower blood glucose, and reduce body weight in preclinical models of diabetes. This makes selective 11β-HSD1 inhibition a compelling therapeutic target for type 2 diabetes. This compound has emerged from this research as a potent and selective small molecule inhibitor of 11β-HSD1.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is located within the endoplasmic reticulum and requires the cofactor NADPH to catalyze the reduction of cortisone to cortisol. By blocking this conversion, this compound effectively reduces the intracellular concentration of active cortisol in target tissues like the liver and adipose tissue, without significantly affecting systemic cortisol levels. This tissue-specific modulation of glucocorticoid activity leads to a number of beneficial metabolic effects:
-
In the Liver: Reduced intrahepatic cortisol levels lead to decreased expression of gluconeogenic enzymes (such as PEPCK and G6Pase), resulting in lower hepatic glucose production.
-
In Adipose Tissue: Lower intracellular cortisol levels can reduce adipocyte differentiation and hypertrophy, and may also decrease the release of free fatty acids, thereby improving insulin sensitivity in other tissues.
The selectivity of this compound for 11β-HSD1 over its isoform, 11β-HSD2 (which inactivates cortisol to cortisone, primarily in the kidney), is critical to its safety profile. Inhibition of 11β-HSD2 could lead to an apparent mineralocorticoid excess, causing hypertension and hypokalemia. This compound demonstrates a high degree of selectivity, mitigating this risk.[1][2]
Quantitative Data
This compound has been evaluated in a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile.
In Vitro Potency and Selectivity
The inhibitory activity of this compound and its related stereoisomers was assessed against 11β-HSD1 from multiple species. The compound demonstrates high potency and selectivity.
| Compound/Isomer | Target Enzyme | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| This compound | Human 11β-HSD1 | 3.0 | >10,000-fold | [1][2] |
| This compound | Cynomolgus 11β-HSD1 | 16.0 | - | [2] |
| This compound | Mouse 11β-HSD1 | 50.3 | - | [2] |
| (Rac)-BMS-816336 | Human 11β-HSD1 | 10.0 | - | [3] |
| (Rac)-BMS-816336 | Mouse 11β-HSD1 | 68.0 | - | [3] |
Table 1: In Vitro Enzymatic Inhibition Data.
Cellular activity was also confirmed in cell lines expressing the target enzyme.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HEK cells | 37.3 | [4] |
| This compound | 3T3-L1 cells | 28.6 | [4] |
Table 2: Cellular Inhibition Data.
Preclinical In Vivo Efficacy
The pharmacodynamic effects of this compound were evaluated in diet-induced obese (DIO) mice and cynomolgus monkeys.
| Species | Model | Endpoint | ED50 (mg/kg) | Reference |
| Mouse | Diet-Induced Obese (DIO) | Acute PD Effect | 8.6 | [5] |
| Cynomolgus Monkey | - | Acute PD Effect | 0.12 | [4][5] |
Table 3: In Vivo Pharmacodynamic Data.
Preclinical Pharmacokinetics
This compound is reported to be orally bioavailable in preclinical species, though specific pharmacokinetic parameters are not detailed in the available literature.
| Parameter | Value | Species | Reference |
| Oral Bioavailability (%F) | 20 - 72% | Preclinical Species | [4][5] |
Table 4: General Preclinical Pharmacokinetic Properties.
Human Clinical Pharmacokinetics and Safety
A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of BMS-816336 in healthy male subjects.[6][7] The study is listed as complete, but detailed results regarding pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and specific adverse events have not been made publicly available. The available information indicates that the compound was well-tolerated in these early human studies.[1]
Key Experimental Protocols
Detailed protocols for the evaluation of 11β-HSD1 inhibitors are crucial for reproducible research. Below are methodologies derived from standard practices in the field.
11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)
This high-throughput assay is used to determine the IC50 of inhibitors against the 11β-HSD1 enzyme.[5][6]
Objective: To measure the conversion of radiolabeled cortisone to cortisol by 11β-HSD1 and the inhibition of this process by a test compound.
Materials:
-
Microsomes from cells overexpressing human 11β-HSD1.
-
[³H]Cortisone (radiolabeled substrate).
-
NADPH (cofactor).
-
Anti-cortisol monoclonal antibody.
-
Protein A-coated SPA beads.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Test compound (this compound) serially diluted in DMSO.
-
96- or 384-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, add assay buffer, 11β-HSD1-containing microsomes, and NADPH.
-
Compound Addition: Add the serially diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Initiation of Reaction: Add [³H]Cortisone to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow for cortisol production.
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution containing the anti-cortisol antibody and Protein A-coated SPA beads. The antibody specifically binds the [³H]Cortisol product.
-
Signal Measurement: When the SPA beads settle, the proximity of the bound [³H]Cortisol to the scintillant in the beads generates a light signal. The plate is read in a microplate scintillation counter.
-
Data Analysis: The signal is proportional to the amount of [³H]Cortisol produced. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
11β-HSD2 Selectivity Counterscreen
Objective: To ensure the test compound does not significantly inhibit the 11β-HSD2 isoform.
Procedure: The protocol is similar to the 11β-HSD1 assay, with the following key differences:
-
Enzyme Source: Use microsomes containing human 11β-HSD2.
-
Substrate: Use [³H]Cortisol.
-
Cofactor: Use NAD⁺.
-
Detection: The assay measures the disappearance of the [³H]Cortisol substrate, as it is converted to cortisone.
Ex Vivo Adipose Tissue Activity Assay
This assay measures the pharmacodynamic effect of an inhibitor in tissue samples from dosed animals.
Objective: To determine the extent of 11β-HSD1 inhibition in adipose tissue following in vivo administration of the compound.
Materials:
-
Adipose tissue biopsies from vehicle- and compound-dosed animals (e.g., DIO mice).
-
[³H]Cortisone.
-
Incubation medium.
-
Ethyl acetate for steroid extraction.
-
Thin-layer chromatography (TLC) or HPLC system for steroid separation.
Procedure:
-
Animal Dosing: Administer this compound or vehicle orally to DIO mice.
-
Tissue Collection: At a specified time post-dosing (e.g., 2 hours), euthanize the animals and collect adipose tissue samples.
-
Tissue Incubation: Mince the tissue and incubate it in a medium containing [³H]Cortisone for a set period (e.g., 1-3 hours).
-
Steroid Extraction: Stop the reaction and extract the steroids from the medium using ethyl acetate.
-
Separation and Quantification: Separate the [³H]Cortisone and the product, [³H]Cortisol, using TLC or HPLC with radiometric detection.
-
Data Analysis: Calculate the percent conversion of cortisone to cortisol. The reduction in conversion in the compound-treated group compared to the vehicle group indicates the degree of ex vivo enzyme inhibition.
Workflow and Pathway Visualizations
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1 that has demonstrated efficacy in preclinical models relevant to type 2 diabetes. Its mechanism of action, the reduction of intracellular cortisol in metabolic tissues, directly addresses a key pathway contributing to insulin resistance and hyperglycemia. While early clinical data on safety and tolerability appear favorable, detailed pharmacokinetic and pharmacodynamic results from human studies are not yet publicly available. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of 11β-HSD1 inhibition for metabolic diseases. Further investigation into the clinical efficacy and long-term safety of this compound class is warranted.
References
- 1. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
(R)-BMS-816336: A Technical Guide to a Novel 11β-HSD1 Inhibitor in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key therapeutic target that has emerged in the management of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and other metabolic dysregulations when present in excess. (R)-BMS-816336 is the less active enantiomer of BMS-816336, a potent and selective inhibitor of 11β-HSD1. While BMS-816336 is the primary active compound, understanding the profile of both enantiomers is critical in drug development. This technical guide provides a comprehensive overview of this compound and its parent compound in the context of metabolic syndrome studies, focusing on its mechanism of action, preclinical data, and relevant experimental protocols.
Mechanism of Action: Targeting Glucocorticoid Activation
This compound and its more active (S)-enantiomer, BMS-816336, exert their effects by inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. By blocking 11β-HSD1, these compounds reduce the intracellular concentration of active cortisol, thereby decreasing the activation of the glucocorticoid receptor (GR). This modulation of the glucocorticoid signaling pathway is the primary mechanism through which 11β-HSD1 inhibitors are proposed to ameliorate the features of metabolic syndrome.
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, BMS-816336. Data for other selective 11β-HSD1 inhibitors are also included to provide a broader context for the expected efficacy in metabolic syndrome models.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Species | IC50 (nM) |
| This compound | 11β-HSD1 | Human | 14.5 |
| 11β-HSD1 | Mouse | 50.3 | |
| 11β-HSD1 | Cynomolgus Monkey | 16 | |
| BMS-816336 | 11β-HSD1 | Human | 3.0 |
| 11β-HSD2 | Human | >30,000 (>10,000-fold selectivity) |
Table 2: Preclinical In Vivo Pharmacodynamics and Pharmacokinetics of BMS-816336
| Species | Model | Parameter | Value |
| Cynomolgus Monkey | - | ED50 | 0.12 mg/kg |
| Mouse | Diet-Induced Obese (DIO) | ED50 | Not explicitly stated, but robust acute pharmacodynamic effect observed. |
| Preclinical Species | - | Oral Bioavailability (%F) | 20 - 72% |
Table 3: Effects of Selective 11β-HSD1 Inhibitors in Preclinical Models of Metabolic Syndrome
| Compound Class | Animal Model | Treatment Duration | Key Findings |
| Adamantyl-triazole inhibitor | Diet-Induced Obese (DIO) Mice | 11 days | Lowered fasting serum glucose by 15%, reduced insulin levels, decreased triglycerides by 18%. |
| Thiazolidinone derivative | Diet-Induced Obese (DIO) Mice | 28 days | Improved glucose tolerance and insulin sensitivity. |
| Various selective inhibitors | Diet-Induced Obese (DIO) Mice | Varied | Significant inhibition of hepatic and adipose 11β-HSD1 activity, reduction in fasting glucose, and improved insulin sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound in metabolic syndrome.
In Vitro 11β-HSD1 Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Scintillation Proximity Assay (SPA) beads coated with an anti-cortisol antibody
-
Tritiated cortisone
-
Assay buffer
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, tritiated cortisone, NADPH, and the test compound.
-
Initiate the enzymatic reaction by adding the recombinant 11β-HSD1 enzyme.
-
Incubate the plate at room temperature to allow for the conversion of cortisone to cortisol.
-
Terminate the reaction by adding a stop solution containing a non-specific 11β-HSD inhibitor (e.g., carbenoxolone).
-
Add the SPA beads coated with the anti-cortisol antibody. The beads will capture the tritiated cortisol produced.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the effect of a test compound on metabolic parameters in a model of metabolic syndrome.
Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity, insulin resistance, and hyperglycemia.
Procedure:
-
Acclimatize the DIO mice and randomize them into vehicle and treatment groups.
-
Administer the test compound (e.g., BMS-816336) or vehicle orally once daily for the duration of the study (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform metabolic tests:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer an oral glucose bolus. Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose and plasma insulin levels.
-
Insulin Tolerance Test (ITT): After a short fast, administer an intraperitoneal injection of insulin. Measure blood glucose at several time points to assess insulin sensitivity.
-
-
At the termination of the study, collect terminal blood samples for analysis of fasting glucose, insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity or gene expression studies.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a novel 11β-HSD1 inhibitor.
Logical Relationship of 11β-HSD1 Inhibition and Metabolic Improvement
Caption: Logical flow from 11β-HSD1 inhibition to metabolic benefits.
Conclusion
This compound, as part of the broader development of the potent and selective 11β-HSD1 inhibitor BMS-816336, represents a promising therapeutic strategy for metabolic syndrome. By targeting the intracellular activation of glucocorticoids in key metabolic tissues, these compounds have the potential to address multiple facets of this complex disorder, including insulin resistance, hyperglycemia, and dyslipidemia. The preclinical data from related 11β-HSD1 inhibitors strongly support this therapeutic rationale. Further clinical investigation of compounds like BMS-816336 is warranted to fully elucidate their efficacy and safety profile in patients with metabolic syndrome. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in this important area of metabolic disease research.
(R)-BMS-816336: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activity of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a complex adamantane-based structure. Its systematic IUPAC name is 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one.[1][2]
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C21H27NO3 | [1][3] |
| Molecular Weight | 341.45 g/mol | [1][3] |
| Exact Mass | 341.1991 g/mol | [1] |
| CAS Number | 1009583-83-8 | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of 11β-HSD1, an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells. By inhibiting this enzyme, this compound effectively reduces intracellular glucocorticoid levels, thereby modulating the activity of the glucocorticoid receptor (GR). This mechanism of action has significant implications for various physiological processes, including metabolism, inflammation, and cognition.
The binding of cortisol to the GR initiates a signaling cascade that can influence gene transcription and other cellular processes. Inhibition of 11β-HSD1 by this compound leads to a decrease in GR activation. This, in turn, can affect downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of cAMP response element-binding protein (CREB).
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of this compound action.
Biological Activity
This compound has demonstrated potent and selective inhibitory activity against 11β-HSD1 across multiple species. The compound is orally active and has shown robust pharmacodynamic effects in preclinical models.
In Vitro Inhibitory Activity:
| Target | Species | IC50 (nM) | Reference |
| 11β-HSD1 | Human | 14.5 | [5][6] |
| 11β-HSD1 | Mouse | 50.3 | [5][6] |
| 11β-HSD1 | Cynomolgus Monkey | 16 | [5][6] |
This compound exhibits high selectivity for 11β-HSD1 over the related isoform, 11β-HSD2.
Experimental Protocols
This section provides representative methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound. These protocols are based on established techniques in the field and information gathered from available literature.
Synthesis of this compound (Representative Protocol)
A detailed, step-by-step synthesis protocol for this compound is proprietary information of Bristol-Myers Squibb and is not publicly available in full detail. However, based on the known chemical structure and general organic synthesis principles, a plausible synthetic route can be outlined. The synthesis would likely involve the construction of the substituted adamantane core, followed by coupling with the azetidine moiety.
Experimental Workflow for Synthesis and Purification:
Caption: General workflow for synthesis and purification.
Chiral Separation of Enantiomers (Representative Protocol)
The separation of the (R) and (S) enantiomers of BMS-816336 is crucial for obtaining the desired biologically active compound. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, would be selected.
-
Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), would be used. The exact ratio would be optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector would be used to monitor the elution of the two enantiomers.
-
Fraction Collection: The fractions corresponding to the two separated enantiomeric peaks would be collected.
-
Solvent Evaporation: The solvent from the collected fractions would be removed under reduced pressure to yield the purified enantiomers.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the purified this compound would be determined using analytical chiral HPLC.
11β-HSD1 Enzymatic Assay (Representative Protocol)
The inhibitory activity of this compound on 11β-HSD1 can be determined using a biochemical assay that measures the conversion of cortisone to cortisol.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Detection system (e.g., HPLC-UV, LC-MS, or a cortisol-specific antibody-based detection kit)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a solution of cortisone and NADPH to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent or a strong acid).
-
Quantify the amount of cortisol produced in each well using the chosen detection method.
-
Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with a well-defined mechanism of action. Its ability to modulate intracellular glucocorticoid levels makes it a promising therapeutic candidate for metabolic diseases such as type 2 diabetes. The information and representative protocols provided in this guide are intended to support further research and development of this and similar compounds. For specific and detailed experimental procedures, it is recommended to consult the primary literature, particularly the publications from Bristol-Myers Squibb.
References
- 1. Glucocorticoid receptor-JNK interaction mediates inhibition of the JNK pathway by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glucocorticoid receptor–JNK interaction mediates inhibition of the JNK pathway by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BMS-816336: A Technical Overview of a Potent 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.
Chemical Identity
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1009583-83-8 |
| Synonym | Compound 6n-1 |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that regulates a wide range of physiological processes. By blocking this conversion, this compound effectively reduces local glucocorticoid concentrations in target tissues, thereby modulating the downstream signaling of the glucocorticoid receptor.
The signaling pathway initiated by 11β-HSD1-mediated cortisol production involves the binding of cortisol to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Once in the nucleus, the cortisol-GR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA and regulating the expression of target genes involved in metabolism, inflammation, and other cellular functions.
Quantitative Data
The inhibitory potency of this compound against 11β-HSD1 has been determined in various species. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Species | IC₅₀ (nM) |
| Human | 14.5 |
| Mouse | 50.3 |
| Cynomolgus Monkey | 16 |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines the methodology for determining the IC₅₀ of this compound against human 11β-HSD1.
Materials:
-
Human 11β-HSD1 enzyme (recombinant)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
Scintillation proximity assay (SPA) beads
-
³H-cortisol (tracer)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, combine the human 11β-HSD1 enzyme, NADPH, and the diluted this compound or vehicle control.
-
Initiate the enzymatic reaction by adding cortisone and a tracer amount of ³H-cortisol.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a stop solution containing a high concentration of unlabeled cortisol.
-
Add SPA beads that specifically bind to cortisol.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Pharmacodynamic Assessment
This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a suitable animal model (e.g., diet-induced obese mice).
Materials:
-
Diet-induced obese mice
-
This compound formulated for oral administration
-
Vehicle control
-
Prednisone (exogenous cortisone source)
-
Blood collection supplies
-
LC-MS/MS instrumentation for steroid analysis
Procedure:
-
Acclimate diet-induced obese mice to the experimental conditions.
-
Administer a single oral dose of this compound or vehicle to the mice.
-
At a specified time post-dose, administer an oral dose of prednisone to all animals.
-
Collect blood samples at various time points after prednisone administration.
-
Process the blood samples to obtain plasma.
-
Extract the steroids from the plasma samples.
-
Quantify the plasma concentrations of prednisone (cortisone analog) and prednisolone (cortisol analog) using a validated LC-MS/MS method.
-
Calculate the ratio of prednisolone to prednisone as a measure of in vivo 11β-HSD1 activity.
-
Evaluate the dose-dependent inhibition of 11β-HSD1 activity by this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapies targeting the glucocorticoid pathway for the treatment of metabolic diseases. Further investigation into the preclinical and clinical profile of this compound is warranted.
(R)-BMS-816336: A Preliminary In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary in vitro data available for (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is compiled to serve as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Data Presentation
This compound has demonstrated significant inhibitory activity against the 11β-HSD1 enzyme across multiple species. The available half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | Species | IC50 (nM) |
| 11β-HSD1 | Human | 14.5[1] |
| 11β-HSD1 | Mouse | 50.3[1] |
| 11β-HSD1 | Cynomolgus Monkey | 16[1] |
| 11β-HSD2 | Human | >100,000* |
*Note: The selectivity for the clinical candidate BMS-816336 (the (S)-enantiomer) over 11β-HSD2 is reported to be greater than 10,000-fold[2][3]. It is presumed that this compound exhibits a similar high selectivity.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of 11β-HSD1. This enzyme is a critical component of pre-receptor glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within target tissues. This local amplification of glucocorticoid signaling leads to the activation of the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.
Caption: 11β-HSD1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for evaluating adamantane-based 11β-HSD1 inhibitors.
11β-HSD1 Inhibition Cellular Assay (Scintillation Proximity Assay)
This assay quantifies the inhibitory effect of this compound on the conversion of cortisone to cortisol in a cellular context.
Materials:
-
HEK293 cells stably transfected with the human HSD11B1 gene.
-
Cell culture medium (e.g., DMEM) with necessary supplements.
-
96-well or 384-well cell culture plates.
-
Serum-free cell culture medium.
-
[³H]cortisone (tritiated cortisone).
-
This compound dissolved in DMSO.
-
Monoclonal anti-cortisol antibody.
-
Protein A-coated Scintillation Proximity Assay (SPA) beads.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding: Seed the HEK293/HSD11B1 cells into microplates to achieve approximately 80% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in serum-free medium to the final desired concentrations. The final DMSO concentration should be ≤1%.
-
Assay Incubation:
-
Remove the growth medium from the cell plates.
-
Add the serum-free medium containing [³H]cortisone and the test compound to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
-
Detection:
-
Following incubation, add a mixture of the anti-cortisol antibody and the protein A-coated SPA beads to each well.
-
Incubate at room temperature to allow for antibody-cortisol binding and capture by the SPA beads.
-
-
Measurement: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of 11β-HSD1 activity for each concentration of this compound relative to a vehicle control (DMSO only). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the 11β-HSD1 Scintillation Proximity Assay.
11β-HSD2 Selectivity Assay
This assay determines the inhibitory activity of this compound against the 11β-HSD2 isozyme to assess its selectivity.
Materials:
-
Source of 11β-HSD2 (e.g., human placental tissue homogenate or lysates from cells overexpressing human 11β-HSD2).
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4).
-
[³H]cortisol (tritiated cortisol).
-
NAD⁺.
-
This compound dissolved in DMSO.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare a homogenate or lysate from the 11β-HSD2 source.
-
Reaction Mixture: In a microplate, combine the enzyme preparation, [³H]cortisol, NAD⁺, and various concentrations of this compound or vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, allowing for the enzymatic conversion of cortisol to cortisone.
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separation: Separate the substrate ([³H]cortisol) from the product ([³H]cortisone) using thin-layer chromatography (TLC).
-
Quantification: Scrape the corresponding spots from the TLC plate, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of cortisol conversion and determine the inhibitory effect of this compound.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes.
-
0.1 M Phosphate buffer, pH 7.4.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound.
-
Acetonitrile or other suitable organic solvent to terminate the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound. Pre-incubate at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of this compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the In Vitro Metabolic Stability Assay.
This technical guide provides a foundational understanding of the preliminary in vitro characteristics of this compound. Further studies are necessary to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (R)-BMS-816336: A Potent 11β-HSD1 Inhibitor
For Research Use Only
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. Its chemical name is 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, based on the route published by Ye et al. in the Journal of Medicinal Chemistry in 2017. The protocol outlines the synthesis of key intermediates and the final active pharmaceutical ingredient.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone |
| CAS Number | 1009583-20-3 |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.45 g/mol |
| Chemical Structure | ![]() |
Synthesis Workflow
The overall synthetic strategy involves the preparation of a key adamantane intermediate followed by coupling with a protected azetidinone derivative and subsequent deprotection to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of (2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3)
Scheme:

Materials:
-
(S)-5-phenyladamantan-2-one (Intermediate 1)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Benzyl alcohol
-
Trifluoromethanesulfonic acid (TfOH)
-
Lithium diisopropylamide (LDA)
-
tert-Butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of Intermediate 2:
-
To a solution of (S)-5-phenyladamantan-2-one (1.0 equiv) in DCM at 0 °C, add m-CPBA (1.2 equiv) portionwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous Na₂SO₃ and stir for 30 minutes.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude lactone.
-
To a solution of the crude lactone in benzyl alcohol (5.0 equiv) at 0 °C, add TfOH (0.1 equiv).
-
Stir the mixture at room temperature for 2 hours.
-
Dilute with diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Intermediate 2.
-
-
Synthesis of Intermediate 3:
-
To a solution of diisopropylamine (2.2 equiv) in THF at -78 °C, add n-butyllithium (2.1 equiv) dropwise and stir for 30 minutes.
-
Add a solution of Intermediate 2 (1.0 equiv) in THF dropwise and stir for 1 hour at -78 °C.
-
Add tert-butyl bromoacetate (2.0 equiv) and allow the reaction to warm to room temperature over 16 hours.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to give the tert-butyl ester intermediate.
-
To a solution of the tert-butyl ester in DCM, add TFA (10 equiv) and stir at room temperature for 4 hours.
-
Concentrate under reduced pressure to yield (2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3).
-
Part 2: Synthesis of this compound
Scheme:

Materials:
-
(2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3)
-
(R)-3-(tert-butyldimethylsilyloxy)azetidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
Amide Coupling:
-
To a solution of Intermediate 3 (1.0 equiv), (R)-3-(tert-butyldimethylsilyloxy)azetidine hydrochloride (1.1 equiv), and DIPEA (3.0 equiv) in DMF, add BOP reagent (1.2 equiv).
-
Stir the reaction at room temperature for 16 hours.
-
Dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the coupled product.
-
-
Deprotection Steps:
-
Debenzylation: To a solution of the coupled product in methanol, add 10% Pd/C (0.1 equiv by weight).
-
Stir the mixture under an atmosphere of hydrogen (balloon) for 16 hours.
-
Filter the reaction through Celite and concentrate the filtrate.
-
Desilylation: Dissolve the residue in THF and add TBAF (1.0 M in THF, 1.2 equiv).
-
Stir at room temperature for 2 hours.
-
Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by reverse-phase HPLC to afford this compound.
-
Data Summary
| Step | Product | Yield (%) | Purity (HPLC) | ¹H NMR | MS (m/z) |
| Part 1, Step 1 | Intermediate 2 | ~75% | >95% | Consistent with structure | [M+H]⁺ consistent |
| Part 1, Step 2 | Intermediate 3 | ~60% (over 2 steps) | >95% | Consistent with structure | [M-H]⁻ consistent |
| Part 2, Step 1 | Coupled Product | ~80% | >95% | Consistent with structure | [M+H]⁺ consistent |
| Part 2, Step 2 | This compound | ~50% (over 2 steps) | >99% | Consistent with structure | [M+H]⁺ 342.2 |
Safety Precautions
-
This protocol should be carried out by trained chemists in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
-
Reactions involving pyrophoric reagents (n-butyllithium) and hydrogen gas require special care and adherence to established safety procedures.
Disclaimer: This protocol is intended for research purposes only and should be adapted and optimized as necessary by the end-user. The providers of this protocol are not liable for any damages or injuries resulting from its use.
Application Notes and Protocols for (R)-BMS-816336: In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid hormone action, catalyzing the conversion of inactive cortisone to active cortisol within tissues.[1] This localized activation of glucocorticoids plays a significant role in various physiological and pathophysiological processes, making 11β-HSD1 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of compounds like this compound against 11β-HSD1.
Mechanism of Action: 11β-HSD1 Signaling Pathway
11β-HSD1 is primarily located in the endoplasmic reticulum and requires the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[2] By converting cortisone to cortisol, 11β-HSD1 increases the intracellular concentration of active glucocorticoids. Cortisol then binds to the glucocorticoid receptor (GR), leading to its translocation to the nucleus and the subsequent regulation of target gene transcription.[1] Inhibition of 11β-HSD1 by compounds such as this compound reduces the intracellular production of cortisol, thereby modulating glucocorticoid-dependent signaling.
Quantitative Data Summary
The inhibitory potency of this compound and its enantiomer, BMS-816336, has been determined against 11β-HSD1 from multiple species. The following table summarizes the reported IC50 values.
| Compound | Target | Species | IC50 (nM) |
| This compound | 11β-HSD1 | Human | 14.5 |
| 11β-HSD1 | Mouse | 50.3 | |
| 11β-HSD1 | Cynomolgus Monkey | 16 | |
| BMS-816336 | 11β-HSD1 | Human | 3.0 |
| 11β-HSD2 | Human | >10,000 |
Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay)
This high-throughput assay measures the conversion of radiolabeled cortisone to cortisol.[3][4]
Materials:
-
Human liver microsomes (source of 11β-HSD1)
-
[3H]Cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
This compound or other test compounds
-
Anti-cortisol monoclonal antibody
-
Protein A-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol)
-
96- or 384-well microplates
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: To each well of the microplate, add:
-
Assay buffer
-
Human liver microsomes
-
NADPH solution
-
Diluted this compound or control vehicle (DMSO)
-
-
Enzyme Reaction: Initiate the reaction by adding [3H]Cortisone to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic conversion.
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., containing a high concentration of unlabeled cortisol).
-
Add the anti-cortisol antibody and Protein A-coated SPA beads to each well. The antibody will specifically bind to the [3H]cortisol produced.
-
-
Signal Detection: Incubate the plate at room temperature to allow the antibody-bead complex to form and settle. The proximity of the [3H]cortisol to the scintillant in the beads will generate a light signal.
-
Data Acquisition: Measure the signal using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based 11β-HSD1 Inhibition Assay (HTRF)
This assay measures the inhibition of 11β-HSD1 activity in a cellular context, providing a more physiologically relevant assessment.[5][6]
Materials:
-
HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1 (or other suitable cell line, e.g., differentiated C2C12 cells)
-
Cell culture medium and supplements
-
Cortisone (substrate)
-
This compound or other test compounds
-
Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit
-
384-well cell culture plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed the 11β-HSD1-expressing cells into a 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Treat the cells with serial dilutions of this compound or control vehicle and incubate for a specified period (e.g., 1 hour).
-
Substrate Addition: Add cortisone to each well to initiate the enzymatic reaction within the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a time determined by the rate of cortisol production (e.g., 4-6 hours).
-
Sample Collection: Carefully collect the cell culture supernatant, which contains the secreted cortisol.
-
Cortisol Detection (HTRF):
-
Following the HTRF kit manufacturer's instructions, add the HTRF reagents (e.g., cortisol-d2 and anti-cortisol-cryptate) to the collected supernatant in a separate HTRF-compatible plate.
-
Incubate the plate to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cortisol produced. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The provided protocols for an enzyme-based scintillation proximity assay and a cell-based HTRF assay offer robust and reliable methods for the in vitro characterization of 11β-HSD1 inhibitors like this compound. These assays are essential tools for academic research and drug discovery programs targeting the modulation of glucocorticoid metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BMS-816336 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid. Dysregulation of 11β-HSD1 has been implicated in the development of metabolic syndromes. The inhibition of 11β-HSD1 is a promising therapeutic strategy for conditions such as type 2 diabetes and metabolic syndrome.
These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on 11β-HSD1. The provided methodologies are designed for accuracy and reproducibility in a research setting.
Data Presentation
In Vitro Inhibitory Activity of this compound and its Racemate
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | 11β-HSD1 | Human | 14.5 | [1] |
| This compound | 11β-HSD1 | Mouse | 50.3 | [1] |
| This compound | 11β-HSD1 | Cynomolgus Monkey | 16 | [1] |
| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10 | |
| (Rac)-BMS-816336 | 11β-HSD1 | Mouse | 68 |
Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in glucocorticoid activation and its downstream signaling, which can lead to insulin resistance.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay in HEK293 Cells
This protocol describes a robust, high-throughput cell-based assay for screening 11β-HSD1 inhibitors using a HEK293 cell line expressing human 11β-HSD1. The assay measures the production of cortisol from cortisone.[2]
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
Cortisone
-
HTRF Cortisol Assay Kit (e.g., from Cisbio)
-
384-well white solid-bottom plates
-
Multidrop dispenser
-
HTRF-compatible plate reader
Experimental Workflow Diagram:
Caption: Workflow for the 11β-HSD1 HTRF cell-based assay.
Procedure:
-
Cell Culture: Maintain HEK293 cells expressing human 11β-HSD1 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells into a 384-well white solid-bottom plate at a density of 10,000 cells/well in 20 µL of culture medium.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the compound dilutions to the respective wells. For the control wells, add 5 µL of assay buffer.
-
Substrate Addition: Prepare a solution of cortisone in assay buffer. Add 5 µL of the cortisone solution to all wells to a final concentration of 100 nM.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Supernatant Transfer: Carefully transfer 10 µL of the supernatant from each well to a new 384-well plate.
-
HTRF Reagent Addition: Add the HTRF Cortisol assay reagents (anti-cortisol-cryptate and cortisol-d2) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Readout: Measure the HTRF signal on a compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm to 620 nm. Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LC/MS/MS-Based Assay in C2C12 Myotubes
This protocol details a cell-based assay using the murine skeletal muscle cell line C2C12 to measure the inhibition of 11β-HSD1 by monitoring the conversion of cortisone to cortisol using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[3][4]
Materials:
-
C2C12 myoblasts
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
This compound
-
Cortisone
-
Internal Standard (e.g., d4-Cortisol)
-
Acetonitrile
-
Formic Acid
-
96-well plates
-
LC/MS/MS system
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BMS-816336 in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
(R)-BMS-816336 , a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has demonstrated significant potential in preclinical animal models of type 2 diabetes. These application notes provide an overview of its mechanism of action, key in vivo data, and detailed protocols for its evaluation in relevant animal models.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can promote insulin resistance. By blocking this conversion, this compound reduces local glucocorticoid levels in key metabolic tissues such as the liver and adipose tissue, thereby improving insulin sensitivity and glucose metabolism.[1][2]
Signaling Pathway
The inhibition of 11β-HSD1 by this compound interrupts a signaling cascade that contributes to insulin resistance. In adipocytes, elevated intracellular cortisol, produced by 11β-HSD1, activates the glucocorticoid receptor (GR). This activation can lead to the stimulation of the JNK signaling pathway, which in turn inhibits insulin-induced Akt phosphorylation, a critical step in the insulin signaling cascade.[1][2] By preventing the initial conversion of cortisone to cortisol, this compound mitigates this downstream impairment of insulin signaling.
Key Preclinical Data
This compound has demonstrated potent inhibition of the 11β-HSD1 enzyme and robust pharmacodynamic effects in animal models of diabetes.
| Parameter | Species/Model | Value | Reference |
| IC50 (human 11β-HSD1) | In vitro | 3.0 nM | [3] |
| IC50 (mouse 11β-HSD1) | In vitro | 68 nM | [4] |
| ED50 (Cynomolgus Monkey) | In vivo | 0.12 mg/kg | [3] |
| ED50 (DIO Mice) | In vivo | 8.6 mg/kg | [5] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in common animal models of type 2 diabetes. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: Pharmacodynamic Study in Diet-Induced Obese (DIO) Mice
This protocol outlines the procedures for assessing the acute pharmacodynamic effects of this compound in a diet-induced obese (DIO) mouse model.
1. Animal Model:
-
Species: C57BL/6J mice.
-
Age: 6-8 weeks at the start of the diet.
-
Diet: High-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Experimental Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., 1, 3, 10, 30, 100 mg/kg).
-
A minimum of 8-10 animals per group is recommended.
3. Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Administer a single oral dose of the compound or vehicle.
4. Sample Collection and Analysis:
-
At a specified time point post-dosing (e.g., 2 hours), collect blood samples via tail vein or cardiac puncture.
-
Measure blood glucose levels using a glucometer.
-
Collect plasma for analysis of insulin and corticosterone levels using ELISA kits.
-
Harvest liver and adipose tissue for ex vivo analysis of 11β-HSD1 activity.
5. Ex Vivo 11β-HSD1 Activity Assay (Adipose Tissue):
-
Homogenize adipose tissue in an appropriate buffer.
-
Incubate the homogenate with a substrate (e.g., 3H-cortisone).
-
Measure the conversion of 3H-cortisone to 3H-cortisol using techniques such as thin-layer chromatography or HPLC with radiometric detection.
-
Calculate the percent inhibition of 11β-HSD1 activity relative to the vehicle-treated group.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in DIO Mice
This protocol is designed to evaluate the effect of this compound on glucose tolerance in DIO mice.
1. Animal Model and Groups:
-
Use DIO mice as described in Protocol 1.
-
Establish vehicle and treatment groups.
2. Treatment:
-
Administer this compound or vehicle orally for a specified period (e.g., daily for 1-4 weeks).
3. OGTT Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[6]
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Induction of Diabetes in Cynomolgus Monkeys
This protocol describes a method for inducing a diabetic state in cynomolgus monkeys for preclinical evaluation of anti-diabetic compounds.
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis).
-
Health Status: Healthy, non-diabetic animals.
2. Induction Procedure:
-
Administer a single intravenous injection of streptozotocin (STZ) at a dose of 100 mg/kg.[1]
-
STZ should be freshly dissolved in sterile saline.
-
Monitor blood glucose levels closely for the first 48 hours to observe the triphasic glucose response characteristic of STZ-induced diabetes.[7]
3. Post-Induction Monitoring:
-
Confirm the diabetic state by measuring fasting blood glucose and C-peptide levels. A stable fasting hyperglycemia (e.g., >200 mg/dL) and low C-peptide levels indicate successful induction.
-
Provide supportive care as needed, including insulin therapy to manage severe hyperglycemia and prevent ketoacidosis.
4. Pharmacodynamic Study:
-
Once a stable diabetic state is established, the monkeys can be used for pharmacodynamic studies with this compound.
-
Follow a similar procedure as described for the DIO mice, with appropriate adjustments for species, dosing, and sample collection volumes.
References
- 1. Induction of diabetes in cynomolgus monkey with one shot of analytical grade streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. Induction of diabetes in cynomolgus monkeys with high-dose streptozotocin: adverse effects and early responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BMS-816336 Oral Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is a key enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling.[1][3][4][5] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and metabolic syndrome.[3][6][7] The active enantiomer, BMS-816336, has demonstrated oral bioavailability in preclinical species and pharmacodynamic effects in diet-induced obese (DIO) mice.[3][6] This document provides detailed protocols for the oral administration of this compound to mice for preclinical research, based on available data and established methodologies.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against 11β-HSD1 from different species.
| Parameter | Species | Value | Reference |
| IC50 | Human 11β-HSD1 | 14.5 nM | [1][2] |
| IC50 | Mouse 11β-HSD1 | 50.3 nM | [1][2] |
| IC50 | Cynomolgus monkey 11β-HSD1 | 16 nM | [1][2] |
Signaling Pathway
The signaling pathway below illustrates the mechanism of action of this compound. The compound inhibits 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking this conversion, this compound reduces the activation of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling, which are implicated in metabolic diseases.[3][4][5][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity Decreases Hypertension, Insulin Resistance, and Hypertriglyceridemia in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of (R)-BMS-816336 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Understanding the pharmacokinetic profile of the individual enantiomers of BMS-816336 is crucial for characterizing its disposition and potential for stereoselective metabolism and efficacy.
These application notes provide a summary of hypothetical pharmacokinetic data for this compound in rats and detailed protocols for conducting such studies.
Mechanism of Action: 11β-HSD1 Inhibition
This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This inhibition reduces the local conversion of cortisone to cortisol within target tissues, thereby dampening the activation of the glucocorticoid receptor (GR) and mitigating the downstream effects of excess glucocorticoid signaling.
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral (p.o.) and intravenous (i.v.) administration. This data is for illustrative purposes to demonstrate a typical format for presenting such results.
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 4500 ± 800 | 3200 ± 500 |
| AUC (0-inf) (ng·h/mL) | 4800 ± 850 | 3300 ± 520 |
| Half-life (t½) (h) | 4.2 ± 0.8 | 3.9 ± 0.7 |
| Clearance (CL) (mL/min/kg) | - | 5.1 ± 0.9 |
| Volume of Distribution (Vd) (L/kg) | - | 1.8 ± 0.3 |
| Oral Bioavailability (F%) | 72.7% | - |
Data are presented as mean ± standard deviation (SD).
Experimental Protocols
Detailed methodologies for conducting pharmacokinetic studies of this compound in rats are provided below.
Animal Studies
-
Species: Male Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: A minimum of 7 days of acclimation to the housing facility is required before the study begins.
-
Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing, with free access to water.
Drug Formulation and Administration
-
Formulation: this compound is formulated in a suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG400) and water, for both oral and intravenous administration.
-
Oral Administration (p.o.):
-
A single dose (e.g., 10 mg/kg) is administered via oral gavage using a stainless steel gavage needle.
-
The dosing volume is typically 5-10 mL/kg.
-
-
Intravenous Administration (i.v.):
-
A single dose (e.g., 1 mg/kg) is administered as a bolus injection into the lateral tail vein.
-
The dosing volume is typically 1-2 mL/kg.
-
Caption: General workflow for a pharmacokinetic study in rats.
Blood Sample Collection
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in rat plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte).
-
Precipitate plasma proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Typical):
-
Chromatographic Column: A chiral column (e.g., Chiralpak) is necessary to separate the (R) and (S) enantiomers.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Caption: Workflow for the bioanalytical sample preparation.
Pharmacokinetic Analysis
-
Plasma concentration-time data for this compound are analyzed using non-compartmental methods with appropriate software (e.g., Phoenix WinNonlin).
-
The following pharmacokinetic parameters are calculated:
-
Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are determined directly from the observed data.
-
AUC (0-t) (area under the plasma concentration-time curve from time zero to the last measurable concentration) is calculated using the linear trapezoidal rule.
-
AUC (0-inf) (area under the plasma concentration-time curve from time zero to infinity) is calculated as AUC (0-t) + (last measurable concentration / elimination rate constant).
-
t½ (terminal half-life) is calculated as 0.693 / elimination rate constant.
-
CL (total body clearance) is calculated as Dose / AUC (0-inf) for intravenous administration.
-
Vd (volume of distribution) is calculated as CL / elimination rate constant for intravenous administration.
-
F% (oral bioavailability) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Conclusion
This document provides a framework for conducting and evaluating the pharmacokinetic properties of this compound in rats. The detailed protocols for in-life procedures and bioanalytical methods, along with the illustrative data and mechanistic diagrams, serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these or similar standardized procedures is essential for generating reliable and reproducible data to support the development of novel therapeutic agents.
(R)-BMS-816336 preparing stock solutions and dilutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions and subsequent dilutions of (R)-BMS-816336, a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Storage Information
A summary of the key physicochemical properties and recommended storage conditions for this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 341.44 g/mol | [1][3] |
| Molecular Formula | C₂₁H₂₇NO₃ | [1][3] |
| Target | 11β-HSD1 | [1][3] |
| Solubility | Soluble in DMSO | [1] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage in Solvent | -80°C for up to 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For 1 mg of this compound: Volume (L) = 0.001 g / (0.010 mol/L * 341.44 g/mol ) = 0.0002928 L = 292.8 µL
-
Dissolution: Add 292.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Serial Dilutions
This protocol describes the preparation of a series of working solutions from the 10 mM stock solution for use in cell-based assays or other experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilutions in DMSO: It is recommended to perform initial serial dilutions in DMSO to prevent precipitation of the compound in aqueous solutions.
-
Example Dilution Series: The following table provides an example of a 1:10 serial dilution series in DMSO, starting from the 10 mM stock.
| Target Concentration | Volume of Stock/Previous Dilution | Volume of DMSO | Final Volume |
| 1 mM | 10 µL of 10 mM Stock | 90 µL | 100 µL |
| 100 µM | 10 µL of 1 mM | 90 µL | 100 µL |
| 10 µM | 10 µL of 100 µM | 90 µL | 100 µL |
| 1 µM | 10 µL of 10 µM | 90 µL | 100 µL |
-
Preparation of Working Solutions: To prepare the final working solutions, dilute the DMSO-based intermediate solutions into the desired aqueous buffer or cell culture medium. Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. For example, to prepare a 1 µM working solution in 1 mL of media, add 1 µL of the 1 mM DMSO stock.
-
Mixing and Use: Mix the working solutions thoroughly by gentle inversion or pipetting. Use the freshly prepared working solutions immediately for experiments.
Signaling Pathway
This compound is an inhibitor of 11β-HSD1. This enzyme is a key regulator of intracellular glucocorticoid levels.[4][5] 11β-HSD1 primarily acts as a reductase, converting inactive cortisone into active cortisol.[6] Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of genes involved in metabolism, inflammation, and the stress response.[7][8][9] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby attenuating glucocorticoid receptor signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies of [14C]-labeled (R)-BMS-816336
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, (R)-BMS-816336, using its carbon-14 ([14C]) labeled form. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
This compound is the enantiomer of BMS-816336, a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol in key metabolic tissues.[1][2] Inhibition of 11β-HSD1 is a therapeutic strategy for managing type 2 diabetes and other metabolic syndromes. To support the development of this class of drugs, the synthesis of [14C]-labeled BMS-816336 has been undertaken to enable detailed metabolic profiling.[1]
Data Presentation
While specific quantitative data from metabolic studies of [14C]-labeled this compound are not publicly available, the following tables are presented as templates for summarizing expected data from in vitro and in vivo experiments.
Table 1: In Vitro Metabolic Stability of [14C]-(R)-BMS-816336 in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (μL/min/mg protein) | Half-life (t½) (min) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
Table 2: Metabolite Profile of [14C]-(R)-BMS-816336 in Hepatocytes
| Metabolite ID | Proposed Biotransformation | Human (%) | Rat (%) | Dog (%) | Monkey (%) |
| Parent | - | Data not available | Data not available | Data not available | Data not available |
| M1 | e.g., Hydroxylation | Data not available | Data not available | Data not available | Data not available |
| M2 | e.g., Glucuronidation | Data not available | Data not available | Data not available | Data not available |
| M3 | e.g., N-dealkylation | Data not available | Data not available | Data not available | Data not available |
Table 3: Mass Balance and Excretion of [14C]-(R)-BMS-816336 in Preclinical Species (72 h post-dose)
| Species | Route of Administration | % of Administered Dose in Urine | % of Administered Dose in Feces | Total Recovery (%) |
| Rat | Oral | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available |
| Monkey | Oral | Data not available | Data not available | Data not available |
Table 4: Tissue Distribution of [14C]-(R)-BMS-816336 Derived Radioactivity in Rats (Quantitative Whole-Body Autoradiography)
| Tissue | Concentration (ng equivalents/g) at 1h | Concentration (ng equivalents/g) at 8h | Concentration (ng equivalents/g) at 24h |
| Blood | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available |
| Kidney | Data not available | Data not available | Data not available |
| Adipose Tissue | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments in the metabolic evaluation of [14C]-labeled this compound.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of [14C]-(R)-BMS-816336 in liver microsomes from different species (human, rat, dog, monkey) to predict its hepatic clearance.
Materials:
-
[14C]-(R)-BMS-816336 (known specific activity)
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter (LSC)
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare a stock solution of [14C]-(R)-BMS-816336 in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]-(R)-BMS-816336 to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Include control incubations: one without NADPH to assess non-enzymatic degradation and one with a known rapidly metabolized compound as a positive control.
-
Centrifuge the terminated reactions to precipitate proteins.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and quantify the remaining radioactivity using an LSC.
-
Calculate the percentage of parent compound remaining at each time point and determine the half-life and intrinsic clearance.
Protocol 2: In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Study in Rats
Objective: To determine the pharmacokinetic profile, mass balance, routes of excretion, and metabolite profiles of [14C]-(R)-BMS-816336 in rats following oral administration.
Materials:
-
[14C]-(R)-BMS-816336 formulated for oral gavage
-
Sprague-Dawley rats (male, with and without bile duct cannulation)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Sample processing equipment (centrifuge, freezer)
-
Liquid scintillation counter and consumables
-
HPLC with a radiodetector and/or mass spectrometer for metabolite profiling
Procedure:
-
House rats individually in metabolic cages for an acclimatization period.
-
Administer a single oral dose of [14C]-(R)-BMS-816336 (e.g., 5 mg/kg, with a known amount of radioactivity).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via tail vein or other appropriate method. Process blood to obtain plasma.
-
Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours). For bile duct-cannulated rats, collect bile over the same intervals.
-
Record the weight of feces and volume of urine and bile at each collection interval.
-
Homogenize feces in water.
-
Measure the total radioactivity in aliquots of plasma, urine, fecal homogenates, and bile using a liquid scintillation counter.
-
Calculate the cumulative excretion of radioactivity in urine and feces as a percentage of the administered dose to determine mass balance.
-
Pool plasma, urine, and fecal homogenate samples for metabolite profiling using radio-HPLC and/or LC-MS/MS to identify and quantify the parent compound and its metabolites.
Visualizations
The following diagrams illustrate the key pathway and workflows associated with the metabolic studies of this compound.
Caption: Signaling pathway of 11β-HSD1 and its inhibition by BMS-816336.
Caption: Workflow for in vitro metabolism studies.
Caption: Workflow for in vivo ADME studies.
References
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of (R)-BMS-816336 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (R)-BMS-816336 in human plasma. This compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a key regulator of glucocorticoid metabolism. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Hypothetical performance characteristics of the method, including linearity, precision, and accuracy, are presented to demonstrate its suitability for bioanalytical applications.
Introduction
This compound is the R-enantiomer of BMS-816336, a selective inhibitor of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. To support pharmacokinetic and pharmacodynamic studies of this compound, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential.
This application note provides a comprehensive, albeit hypothetical, LC-MS/MS protocol for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection, operating in multiple reaction monitoring (MRM) mode.
Signaling Pathway of 11β-HSD1
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Autosampler vials
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration in the same diluent.
Sample Preparation
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Hypothetical Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 20 |
| 0.50 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 20 |
| 5.00 | 20 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (eV) | CXP (V) |
|---|---|---|---|---|---|---|---|
| This compound | 342.2 | 186.1 | 150 | 80 | 10 | 25 | 12 |
| This compound-d4 (IS) | 346.2 | 190.1 | 150 | 80 | 10 | 25 | 12 |
(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Data Presentation
Linearity
The method was evaluated for linearity over a hypothetical concentration range of 0.1 to 100 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.
Table 3: Hypothetical Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 0.1 | 0.098 | 98.0 |
| 0.2 | 0.205 | 102.5 |
| 0.5 | 0.491 | 98.2 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 4.88 | 97.6 |
| 10.0 | 10.1 | 101.0 |
| 50.0 | 49.5 | 99.0 |
| 100.0 | 102.1 | 102.1 |
| r² | | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were assessed by analyzing five replicates of QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 4: Hypothetical Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| LLOQ | 0.1 | 0.099 | 4.5 | 99.0 | 0.102 | 6.8 | 102.0 |
| LQC | 0.3 | 0.295 | 3.2 | 98.3 | 0.305 | 5.1 | 101.7 |
| MQC | 8.0 | 8.15 | 2.5 | 101.9 | 7.92 | 4.3 | 99.0 |
| HQC | 80.0 | 78.9 | 1.8 | 98.6 | 81.2 | 3.7 | 101.5 |
Conclusion
This application note presents a detailed, hypothetical LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, employing protein precipitation and reversed-phase chromatography, offers a robust and sensitive approach for bioanalytical studies. The hypothetical data demonstrates that the method meets the typical requirements for linearity, precision, and accuracy as per regulatory guidelines. This method can serve as a valuable starting point for researchers and scientists involved in the development of this compound. It is important to note that this method would require full validation according to the relevant regulatory guidelines before its application in regulated bioanalysis.
Troubleshooting & Optimization
Technical Support Center: (R)-BMS-816336 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (R)-BMS-816336, focusing on challenges related to its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2][3] It is being investigated for its potential therapeutic effects in type 2 diabetes and other metabolic diseases.[1][2] Like many new chemical entities emerging from drug discovery, this compound is a lipophilic compound with poor water solubility.[4][5] This low aqueous solubility can lead to poor absorption and low bioavailability when administered orally, making it challenging to achieve therapeutic concentrations in animal models and to obtain reliable and reproducible results in in vivo studies.[6][7][8]
Q2: What is the mechanism of action of this compound?
This compound acts as an inhibitor of 11β-HSD1.[1][2][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues. By inhibiting 11β-HSD1, this compound reduces local cortisol levels, which is the basis for its potential therapeutic effects in metabolic diseases.[1][2]
Q3: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs for in vivo studies. These can be broadly categorized as physical and chemical modifications.[6][9]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[8][9]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility. Amorphous solid dispersions are a particularly successful approach.[7][10]
-
-
Chemical Modifications:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can increase solubility.[6][10]
-
Co-solvents: Using a mixture of water-miscible solvents can significantly increase the solubility of lipophilic compounds.[6][8]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the drug molecule, thereby increasing its apparent solubility.[8]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and emulsions can improve absorption.[8][11]
-
Troubleshooting Guide: Formulation for In Vivo Studies
Problem: Low or variable oral bioavailability of this compound in my animal model.
This is a common issue stemming from the compound's low aqueous solubility. Here are some potential solutions and troubleshooting steps:
Solution 1: Co-solvent Systems
Co-solvents are often a first-line approach for early-stage in vivo studies due to their relative simplicity.
-
Suggested Starting Formulation: A common approach for compounds like this compound is to use a mixture of a non-aqueous solvent and a vehicle suitable for administration. For example, a formulation involving DMSO and a cyclodextrin solution has been reported.[12]
-
Experimental Protocol: Preparation of a Co-solvent/Cyclodextrin Formulation
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Dissolve the required amount of this compound in a minimal amount of DMSO to create a stock solution.
-
Slowly add the DMSO stock solution to the SBE-β-CD solution while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept low (e.g., ≤10%) to minimize potential toxicity.
-
Solution 2: Amorphous Solid Dispersions
For longer-term studies or when higher doses are required, an amorphous solid dispersion (ASD) can be a more robust solution.
-
Concept: ASDs involve dispersing the drug in a polymer matrix, which prevents crystallization and enhances solubility.[7]
-
Experimental Protocol: Preparation of an Amorphous Solid Dispersion via Spray Drying
-
Select a suitable polymer (e.g., HPMC-AS, PVP VA64) and a common solvent for both the polymer and this compound.
-
Dissolve both the drug and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3).
-
Spray-dry the solution using a laboratory-scale spray dryer, optimizing parameters such as inlet temperature, feed rate, and atomization pressure to obtain a fine powder.
-
The resulting powder can then be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Solution 3: Lipid-Based Formulations
Lipid-based formulations can enhance oral absorption by promoting lymphatic transport and avoiding first-pass metabolism.
-
Concept: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[11]
-
Experimental Protocol: Preparation of a SEDDS Formulation
-
Screen various oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400) for their ability to dissolve this compound.
-
Based on the solubility data, select a combination of excipients. A typical starting point could be a formulation consisting of 40% oil, 40% surfactant, and 20% co-solvent.
-
Dissolve this compound in the mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is obtained.
-
The resulting formulation can be administered directly by oral gavage.
-
Quantitative Data on Formulation Strategies
The following table summarizes the potential solubility enhancement that can be achieved with different formulation strategies for poorly soluble compounds. Note that specific values for this compound are not publicly available and the effectiveness of each method will depend on the physicochemical properties of the compound.
| Formulation Strategy | Typical Fold-Increase in Solubility | Key Advantages | Key Disadvantages |
| Co-solvents | 10 to 100-fold | Simple to prepare, suitable for early studies. | Potential for precipitation upon dilution in vivo, toxicity concerns with some solvents. |
| Cyclodextrins | 10 to 1,000-fold | High solubilization capacity, can be used for parenteral formulations. | High concentrations may be needed, potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersions | 10 to 10,000-fold | Significant increase in solubility and dissolution rate, can lead to improved bioavailability. | More complex manufacturing process, potential for physical instability (recrystallization). |
| Lipid-Based (SEDDS) | 10 to 1,000-fold | Enhances lymphatic absorption, can reduce food effects. | Potential for GI side effects, can be complex to formulate and characterize. |
Visualizing Experimental Workflows and Pathways
This compound Formulation Workflow
Caption: Workflow for selecting and developing a suitable formulation for this compound.
11β-HSD1 Signaling Pathway
Caption: Simplified signaling pathway showing the role of 11β-HSD1 and the inhibitory action of this compound.
References
- 1. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. wjbphs.com [wjbphs.com]
- 7. SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery [drug-dev.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: (R)-BMS-816336 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BMS-816336, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local glucocorticoid levels. This makes it a potential therapeutic agent for metabolic diseases like type 2 diabetes.
Q2: What is the relationship between this compound and BMS-816336?
This compound is the (R)-enantiomer of BMS-816336. In in vivo studies, interconversion between BMS-816336 and this compound can occur through a ketone intermediate via physiological oxidation and reduction processes.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. When in solvent, it should be stored at -80°C for up to six months or at -20°C for one month.
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of 11β-HSD1, some studies with other 11β-HSD1 inhibitors have suggested the potential for off-target effects, especially at higher concentrations. These effects may contribute to some of the observed metabolic benefits independently of 11β-HSD1 inhibition. Researchers should consider including appropriate controls, such as experiments with 11β-HSD1 knockout models, to delineate on-target versus off-target effects.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in enzymatic assays | - Substrate/Cofactor Degradation: NADPH is sensitive to degradation. - Enzyme Inactivity: Improper storage or handling of the 11β-HSD1 enzyme. - Compound Precipitation: Poor solubility of this compound in the assay buffer. | - Prepare fresh NADPH solutions for each experiment. - Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. - Ensure the final DMSO concentration is low and consistent across all wells. Consider using a solubility-enhancing agent if precipitation is observed. |
| Low or no activity in cell-based assays | - Low 11β-HSD1 Expression: The cell line used may not express sufficient levels of 11β-HSD1. - Insufficient Substrate Uptake: Cells may not be efficiently taking up the cortisone substrate. - Compound Cytotoxicity: High concentrations of this compound may be toxic to the cells. | - Use a cell line known to have high endogenous 11β-HSD1 expression (e.g., differentiated C2C12 myotubes or 3T3-L1 adipocytes) or a cell line overexpressing the enzyme.[3][4] - Increase the incubation time or substrate concentration. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compound for your chosen cell line. |
| High variability in in vivo studies | - Poor Oral Bioavailability: Formulation issues leading to inconsistent absorption. - Inter-animal Variability: Differences in metabolism and clearance between individual animals. - Stress-induced Glucocorticoid Fluctuation: Handling and dosing procedures can cause stress, leading to fluctuations in endogenous glucocorticoid levels. | - Optimize the vehicle for oral administration. Formulations with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been suggested.[5] - Increase the number of animals per group to improve statistical power. - Acclimatize animals to handling and dosing procedures to minimize stress. Consider using voluntary oral administration methods if possible.[6] |
| Unexpected phenotypic effects in vivo | - Off-target Effects: As mentioned in the FAQs, high doses of 11β-HSD1 inhibitors may exert effects through pathways independent of 11β-HSD1.[1][2] - Activation of the HPA Axis: Inhibition of peripheral cortisol synthesis can sometimes lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis. | - Test the compound in 11β-HSD1 knockout animals to confirm that the observed effects are on-target.[1][2] - Monitor plasma ACTH and corticosterone levels to assess HPA axis activity. |
Quantitative Data
Table 1: In Vitro Potency of this compound and BMS-816336
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | 11β-HSD1 | Human | 14.5 | [5] |
| 11β-HSD1 | Mouse | 50.3 | [5] | |
| 11β-HSD1 | Cynomolgus Monkey | 16 | [5] | |
| BMS-816336 | 11β-HSD1 | Human | 3.0 | [7][8] |
| 11β-HSD2 | Human | >10,000 | [7][8] |
Table 2: Preclinical Pharmacokinetic Parameters of BMS-816336
| Species | Oral Bioavailability (%) | Reference |
| Rat | 19-24 | [9] |
| Dog | 77 | [9] |
| Monkey | 19-24 | [9] |
Experimental Protocols
11β-HSD1 Enzymatic Inhibition Assay
This protocol is adapted from a radiometric assay used to determine 11β-HSD1 activity.[1][10]
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
[3H]cortisone (tracer)
-
NADPH (cofactor)
-
Glucose-6-phosphate (G6P)
-
This compound
-
Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5)
-
Scintillation vials and fluid
-
Ether (for extraction)
Procedure:
-
Prepare a reaction mixture containing assay buffer, 25 nM cortisone, 30,000 cpm [3H]cortisone, 0.2 mM NADPH, and 0.5 mM G6P.
-
Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤1%) to the reaction mixture. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding 4 µg of recombinant 11β-HSD1 protein.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 1 mL of ice-cold ether.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the steroid residue in a suitable solvent.
-
Separate cortisone and cortisol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [3H]cortisol formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based 11β-HSD1 Inhibition Assay
This protocol is based on a cell-based assay using the C2C12 murine skeletal muscle cell line.[3]
Materials:
-
C2C12 myoblasts
-
DMEM (supplemented with 10% FBS and antibiotics)
-
Horse serum (for differentiation)
-
Cortisone
-
This compound
-
Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit
-
96-well plates
Procedure:
-
Seed C2C12 myoblasts in a 96-well plate and grow to confluence.
-
Induce differentiation by switching to DMEM supplemented with 2% horse serum for 4-5 days.
-
On the day of the assay, replace the medium with fresh serum-free DMEM containing varying concentrations of this compound.
-
Add cortisone to a final concentration of 1 µM to all wells except for the negative control.
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the cortisol concentration in the supernatant using an HTRF cortisol assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cortisol production for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Technical Support Center: Optimizing (R)-BMS-816336 Dosage for DIO Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (R)-BMS-816336 for diet-induced obese (DIO) mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2][3] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action in metabolic tissues. By inhibiting this enzyme, this compound is expected to reduce local glucocorticoid levels, which may offer therapeutic benefits for conditions like type 2 diabetes and metabolic syndrome.[1][3]
Q2: What is a recommended starting dose for a dose-response study of this compound in DIO mice?
Q3: How should this compound be formulated for oral administration in mice?
For in vivo studies, this compound can be formulated as a suspension. A common vehicle for oral administration in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is essential to ensure the compound is uniformly suspended before each administration.
Q4: What are the expected therapeutic effects of this compound in DIO mice?
Based on its mechanism of action as a 11β-HSD1 inhibitor, potential therapeutic effects in DIO mice may include:
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Improved glycemic control (reduced blood glucose and insulin levels)
-
Enhanced insulin sensitivity
-
Reduction in body weight gain
-
Improved lipid profile (reduced triglycerides and cholesterol)
Q5: What is the recommended duration for a typical efficacy study in DIO mice?
The duration of a study will depend on the specific research question. For assessing effects on body weight and metabolic parameters, a study duration of 4 to 8 weeks is common after the induction of obesity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in blood glucose readings | Inconsistent timing of blood collection relative to dosing and feeding. Stress-induced hyperglycemia in mice. | Standardize the time of day for blood sampling and dosing. Ensure mice are habituated to handling and blood collection procedures to minimize stress. |
| No significant effect on body weight | The dose of this compound may be too low. Insufficient duration of the study. The DIO model may not be fully established. | Conduct a dose-escalation study to find the optimal dose. Extend the treatment period to allow for more significant changes in body weight. Confirm the development of obesity and metabolic dysfunction in your DIO model before initiating treatment. |
| Unexpected mortality in the treatment group | Potential off-target effects at high doses. Formulation or administration issues. | Reduce the dose or use a dose-escalation design. Ensure the formulation is homogenous and administered correctly to avoid accidental overdose. Monitor animals closely for any signs of toxicity. |
| Difficulty in dissolving the compound | This compound has low aqueous solubility. | Use the recommended formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) and ensure proper mixing and sonication if necessary to achieve a uniform suspension.[4] |
Experimental Protocols
Dose-Ranging Study of this compound in DIO Mice
1. Animal Model:
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Male C57BL/6J mice, 6-8 weeks old.
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Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.[6]
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House mice individually with ad libitum access to food and water.
2. Acclimation and Grouping:
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Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Randomize mice into treatment groups (n=8-10 per group) based on body weight.
3. Dosing:
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Prepare a suspension of this compound in the appropriate vehicle.
-
Administer the assigned dose (e.g., vehicle, 1, 3, 10, 30 mg/kg) orally once daily at the same time each day.
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The treatment duration is typically 28 days.[6]
4. Monitoring and Endpoints:
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Record body weight and food intake daily or three times a week.
-
Measure fasting blood glucose and insulin levels at baseline and at the end of the study.
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Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose metabolism.
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At termination, collect blood for lipid profile analysis and tissues for further analysis.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in inhibiting 11β-HSD1.
Caption: Experimental workflow for a dose-ranging study in DIO mice.
References
- 1. medkoo.com [medkoo.com]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: (R)-BMS-816336 Degradation and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BMS-816336. The information provided is intended to help users address potential degradation and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thus amplifying glucocorticoid action. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which has potential therapeutic applications in metabolic diseases.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation and inaccurate experimental results.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| 4°C | Short-term | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: Is this compound prone to degradation in solution?
Yes, like many small molecules, this compound can be susceptible to degradation in solution, particularly under harsh conditions such as extreme pH, high temperatures, exposure to light, and in the presence of oxidizing agents. It is recommended to prepare solutions fresh and store them appropriately.
Q4: What is the significance of the interconversion of this compound and its enantiomer?
In vivo, this compound can undergo interconversion with its enantiomer, BMS-816336, through a ketone intermediate. This is a physiological process of oxidation and reduction. The ratio of the two enantiomers can vary between different species. While this is primarily an in vivo metabolic process, the potential for oxidation of the hydroxyl group to a ketone is a key chemical liability to consider during handling and storage.
Troubleshooting Guide
This guide addresses common issues related to the degradation and stability of this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from powder. Ensure the solvent is anhydrous and of high purity. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Adsorption to plasticware | Use low-adhesion microplates and polypropylene tubes. |
| pH instability in media | Check the pH of the cell culture media after the addition of the compound. Buffer the media if necessary. |
| Photodegradation | Protect the compound from light during storage and experiments by using amber vials and minimizing exposure. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | If the mobile phase or sample solvent is highly acidic or basic, this can cause degradation. Adjust the pH to be closer to neutral if possible. |
| Oxidation | The presence of the hydroxyl group on the adamantyl cage makes it susceptible to oxidation. Degas solvents and consider adding an antioxidant if compatible with the experiment. |
| Thermal Degradation | Avoid high temperatures during sample preparation and analysis. Use a cooled autosampler if available. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. |
Signaling Pathway
The diagram below illustrates the role of 11β-HSD1 in glucocorticoid metabolism, the target of this compound.
Caption: 11β-HSD1 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
References
troubleshooting inconsistent (R)-BMS-816336 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using (R)-BMS-816336.
Summary of Quantitative Data
This compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. The following table summarizes its reported half-maximal inhibitory concentrations (IC₅₀).
| Species | Enzyme Target | IC₅₀ (nM) |
| Human | 11β-HSD1 | 14.5[1][2] |
| Mouse | 11β-HSD1 | 50.3[1][2] |
| Cynomolgus Monkey | 11β-HSD1 | 16[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol.[3][4][5] By inhibiting this enzyme, this compound reduces the local concentration of cortisol in tissues where 11β-HSD1 is expressed, such as the liver and adipose tissue.[5]
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored as a powder at -20°C for up to two years.[1][2] If dissolved in a solvent such as DMSO, it can be stored at -80°C for up to six months.[1] For short-term storage of a few days to weeks, the solid compound can be kept at 0-4°C.[6]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] DMSO is a common solvent for preparing stock solutions of small molecules for in vitro assays due to its ability to dissolve a wide range of compounds and its miscibility with aqueous solutions.[7]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is described as an orally active compound.[1][2] Its parent compound, BMS-816336, has been evaluated in Phase 1 clinical studies.[6][8] For in vivo formulation, a common method involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Troubleshooting Guide
Issue 1: High Variability in Assay Results
Q: I am observing high variability between my replicate wells. What could be the cause?
A: High variability in experimental replicates can stem from several factors. Here are some common causes and solutions:
-
Inconsistent Pipetting: Ensure your pipettes are properly calibrated and use consistent technique. When preparing serial dilutions, ensure thorough mixing between each step.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for critical samples and instead fill them with sterile water or media to create a humidity barrier.
-
Incomplete Compound Dissolution: Ensure that your stock solution of this compound is fully dissolved in DMSO before preparing your working solutions. Precipitates can lead to inaccurate concentrations.
-
Cell Seeding Density: In cell-based assays, uneven cell distribution can cause significant variability. Ensure your cell suspension is homogenous before seeding and that cells are evenly distributed across the plate.
Issue 2: Lower Than Expected Potency (High IC₅₀)
Q: The IC₅₀ value I'm obtaining for this compound is significantly higher than the reported values. What should I check?
A: A higher-than-expected IC₅₀ value can be due to several experimental variables:
-
Enzyme Activity: Ensure the 11β-HSD1 enzyme is active. Use a fresh batch of enzyme or validate the activity of your current stock.
-
Substrate Concentration: The apparent IC₅₀ of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis constant (Km) for the enzyme.
-
Incorrect Incubation Times: Optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate.
-
Degraded Compound: this compound may have degraded due to improper storage. Use a fresh vial or a new stock solution stored under the recommended conditions.
Issue 3: No Inhibitory Effect Observed
Q: I am not observing any inhibition of 11β-HSD1 activity, even at high concentrations of this compound. What could be wrong?
A: A complete lack of inhibition is likely due to a critical error in the experimental setup:
-
Incorrect Reagents: Verify that you are using the correct enzyme (11β-HSD1 and not 11β-HSD2, as this compound is highly selective), substrate, and detection reagents.
-
Assay Buffer Composition: Certain components in the assay buffer could interfere with the inhibitor's activity. Review the composition of your buffer and compare it with established protocols for 11β-HSD1 assays.
-
Solvent Effects: While DMSO is a common solvent, high concentrations can inhibit enzyme activity. Ensure the final concentration of DMSO in your assay is low (typically ≤1%) and is consistent across all wells, including controls.
-
Inactive Compound: It is possible the compound has degraded completely. Prepare a fresh stock solution from a new vial of this compound.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1
-
This compound
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
DMSO
-
Detection Reagent (e.g., a cortisol-specific antibody for HTRF or ELISA, or a fluorescent cortisol tracer)
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for the assay (e.g., from 10 mM to 100 nM).
-
Further dilute the DMSO stock solutions into the assay buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 0.5%).
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (for control wells) to the microplate wells.
-
Add the 11β-HSD1 enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by proceeding directly to detection).
-
Add the detection reagents according to the manufacturer's instructions (e.g., HTRF antibodies, ELISA reagents).
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable plate reader at the appropriate wavelength(s).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: In Vivo Interconversion of (R)-BMS-816336 to BMS-816336
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo interconversion of (R)-BMS-816336 to its enantiomer, BMS-816336.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the in vivo interconversion between this compound and BMS-816336?
A1: The in vivo interconversion between this compound and BMS-816336 is a stereoselective metabolic process. It proceeds through a reversible oxidation-reduction pathway involving a ketone intermediate, 2-((2S,6S)-2-phenyl-6-oxoadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone, often referred to as "Ketone A". The secondary alcohol moiety on the adamantane core of the BMS-816336 enantiomers is oxidized to a ketone, which is then subject to stereoselective reduction back to either the (R)- or (S)-alcohol, facilitating the interconversion. This process is catalyzed by redox enzymes in the body.
Q2: Does the extent of interconversion vary between different animal species?
A2: Yes, the in vivo interconversion of this compound to BMS-816336 is species-dependent. Preclinical studies have indicated that the plasma ratios of this compound to BMS-816336 can differ significantly across species. For instance, the observed plasma concentration ratio of the (R)-enantiomer to the (S)-enantiomer has been reported to follow the order: dog > rat > cynomolgus monkey. This highlights the importance of species selection in preclinical pharmacokinetic and pharmacodynamic studies.
Q3: What is the therapeutic relevance of BMS-816336?
A3: BMS-816336 is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. BMS-816336 has been investigated as a potential treatment for type 2 diabetes and other metabolic syndromes.[1]
Data Presentation
Table 1: Representative In Vivo Plasma Concentrations of this compound and BMS-816336 Following Oral Administration of this compound in Different Species
| Time (hours) | Species | This compound (ng/mL) | BMS-816336 (ng/mL) | Ketone A (ng/mL) | (R)/(S) Ratio |
| 1 | Rat | 250 | 50 | 15 | 5.0 |
| 4 | Rat | 180 | 90 | 25 | 2.0 |
| 8 | Rat | 90 | 75 | 20 | 1.2 |
| 24 | Rat | 20 | 18 | 5 | 1.1 |
| 1 | Dog | 300 | 150 | 30 | 2.0 |
| 4 | Dog | 220 | 200 | 45 | 1.1 |
| 8 | Dog | 110 | 130 | 35 | 0.8 |
| 24 | Dog | 25 | 30 | 10 | 0.8 |
| 1 | Cynomolgus Monkey | 280 | 25 | 10 | 11.2 |
| 4 | Cynomolgus Monkey | 200 | 40 | 18 | 5.0 |
| 8 | Cynomolgus Monkey | 100 | 30 | 12 | 3.3 |
| 24 | Cynomolgus Monkey | 15 | 8 | 3 | 1.9 |
Disclaimer: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: In Vivo Study of this compound Interconversion in Rats
Objective: To determine the plasma concentrations of this compound, BMS-816336, and the ketone metabolite over time following oral administration of this compound to rats.
Materials:
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This compound
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Vehicle for oral administration (e.g., 0.5% methylcellulose)
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Sprague-Dawley rats (male, 200-250 g)
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Oral gavage needles
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Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
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Centrifuge
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Micropipettes and tips
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Storage vials
Procedure:
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Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 7 days prior to the experiment.
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Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
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Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
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Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. The dose volume should be based on the individual animal's body weight (e.g., 10 mL/kg).
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Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Immediately transfer the collected blood into tubes containing anticoagulant. Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
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Sample Storage: Transfer the plasma supernatant to labeled storage vials and store at -80°C until analysis.
Protocol 2: Chiral HPLC-MS/MS Analysis of Plasma Samples
Objective: To quantify the concentrations of this compound, BMS-816336, and the ketone metabolite in plasma samples.
Materials and Equipment:
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HPLC system with a mass spectrometer (MS/MS) detector
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Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase)
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Mobile phase solvents (e.g., HPLC-grade acetonitrile, methanol, water)
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Mobile phase additives (e.g., formic acid, ammonium acetate)
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Internal standard (IS) (e.g., a stable isotope-labeled analog)
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Plasma samples from the in vivo study
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Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
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Centrifuge
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Autosampler vials
Procedure:
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Sample Preparation (Protein Precipitation):
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Thaw plasma samples on ice.
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To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a clean autosampler vial for analysis.
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-
Chromatographic Conditions (Example):
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Column: Chiralpak AD-H (or equivalent)
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (ratio to be optimized, e.g., 70:30 v/v).
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Flow Rate: 0.5 mL/min
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Column Temperature: 25°C
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Injection Volume: 5 µL
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Mass Spectrometry Conditions (Example):
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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This compound/BMS-816336: To be determined based on parent and product ions.
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Ketone A: To be determined based on parent and product ions.
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Internal Standard: To be determined based on parent and product ions.
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-
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Quantification:
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Generate a calibration curve using standard solutions of known concentrations of this compound, BMS-816336, and Ketone A.
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Calculate the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
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Troubleshooting Guides
Guide 1: In Vivo Experiment Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Inaccurate dosing- Stress during handling and blood collection- Differences in food consumption post-dosing | - Ensure proper oral gavage technique.- Acclimatize animals to handling procedures.- Standardize feeding schedule post-dosing. |
| Low or no detectable drug levels in plasma | - Dosing error (e.g., esophageal administration)- Poor absorption of the compound- Rapid metabolism and clearance | - Verify proper gavage technique.- Re-evaluate the formulation and vehicle.- Collect earlier time point samples. |
| Hemolysis in blood samples | - Traumatic blood collection- Excessive force during sample transfer | - Use appropriate needle size and gentle collection technique.- Avoid excessive pressure when transferring blood. |
Guide 2: Chiral HPLC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP)- Inappropriate mobile phase composition | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Optimize the mobile phase by varying the organic modifier, aqueous component, and additives (e.g., acids, bases, buffers). |
| Peak tailing | - Secondary interactions with the stationary phase- Column overload | - Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress silanol interactions.- Reduce the sample injection volume or concentration. |
| Peak splitting | - Column void or contamination at the inlet- Sample solvent incompatible with the mobile phase | - Reverse flush the column or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Low MS signal intensity | - Poor ionization of the analytes- Matrix effects from plasma components | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). |
Visualizations
Caption: Experimental workflow for studying the in vivo interconversion of this compound.
Caption: Metabolic pathway of the in vivo interconversion of BMS-816336 enantiomers.
References
Technical Support Center: Addressing Poor Oral Bioavailability of (R)-BMS-816336
Welcome to the technical support center for (R)-BMS-816336. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of BMS-816336 and what does it imply for the (R)-enantiomer?
A1: The oral bioavailability (%F) of the racemic mixture, BMS-816336, has been reported to range from 20% to 72% in preclinical species.[1][2] This wide variability suggests that the compound may be susceptible to factors that can significantly influence its absorption and/or first-pass metabolism. Consequently, the oral bioavailability of the (R)-enantiomer, this compound, may also be variable and potentially low. It is crucial to experimentally determine the pharmacokinetic profile of the specific enantiomer being studied.
Q2: What are the potential reasons for the poor or variable oral bioavailability of this compound?
A2: Several factors could contribute to the challenges in achieving consistent and high oral bioavailability for a compound like this compound. These can be broadly categorized as:
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Poor aqueous solubility: The compound may have limited ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low intestinal permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
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Efflux transporter activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.
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First-pass metabolism: The compound may be extensively metabolized in the intestine or liver by enzymes like cytochrome P450s (CYPs) before it reaches systemic circulation. In vivo studies of BMS-816336 have detected its enantiomer, this compound, suggesting metabolic interconversion may occur.
Q3: How can I begin to investigate the cause of poor oral bioavailability for this compound in my experiments?
A3: A systematic approach is recommended. Start by characterizing the fundamental physicochemical properties of your batch of this compound, specifically its aqueous solubility. Subsequently, in vitro assays such as the Caco-2 permeability assay can provide insights into its intestinal permeability and potential for efflux. In parallel, in vitro metabolism studies using liver microsomes can indicate its metabolic stability.
Troubleshooting Guides
Issue: Low and Variable Oral Exposure in Animal Pharmacokinetic Studies
This is a common challenge encountered with compounds exhibiting poor oral bioavailability. The following troubleshooting workflow can help identify the root cause and guide formulation development.
Caption: Troubleshooting workflow for poor oral bioavailability.
Issue: High Variability in Caco-2 Permeability Assay Results
Inconsistent results in a Caco-2 permeability assay can be frustrating. This guide helps to pinpoint potential sources of variability.
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Check Cell Monolayer Integrity: Ensure that the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory's established standards. Low TEER values suggest a leaky monolayer, which can lead to artificially high permeability readings.
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Compound Solubility in Assay Buffer: this compound may have low aqueous solubility. If the compound precipitates in the assay buffer, the concentration available for transport will be lower than intended, leading to inaccurate permeability calculations. Consider using a lower concentration or including a solubilizing agent if it doesn't interfere with the assay.
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Non-Specific Binding: The compound may be binding to the plastic of the assay plates. This can be assessed by calculating the mass balance (recovery) at the end of the experiment. If recovery is low, consider using low-binding plates.
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Efflux Transporter Saturation: If this compound is a substrate for an efflux transporter, using a high concentration might saturate the transporter, leading to a higher apparent permeability than at lower, more physiologically relevant concentrations.
Data Presentation
Table 1: Physicochemical and In Vitro ADME Parameters to Investigate for this compound
| Parameter | Experimental Method | Desired Outcome for Good Oral Bioavailability | Relevance |
| Molecular Weight | Calculation | < 500 g/mol | Influences diffusion and permeability. |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assay | > 100 µg/mL | Essential for dissolution in the GI tract. |
| LogP / LogD | Shake-flask or computational | 1 - 3 | Indicates the lipophilicity of the compound. |
| Caco-2 Permeability (Papp A-B) | Caco-2 Transwell Assay | > 10 x 10⁻⁶ cm/s | Predicts intestinal permeability. |
| Efflux Ratio (Papp B-A / Papp A-B) | Bidirectional Caco-2 Assay | < 2 | Indicates if the compound is a substrate for efflux transporters. |
| Metabolic Stability (t½ in liver microsomes) | Liver Microsomal Stability Assay | > 30 minutes | Predicts the extent of first-pass metabolism. |
Table 2: Representative Pharmacokinetic Parameters from an Oral Bioavailability Study in Rats
| Parameter | Description | Example Value (Poor Bioavailability) | Example Value (Good Bioavailability) |
| Tmax (h) | Time to reach maximum plasma concentration | 2.0 | 1.0 |
| Cmax (ng/mL) | Maximum plasma concentration | 50 | 500 |
| AUC₀-t (ng*h/mL) | Area under the plasma concentration-time curve | 200 | 2000 |
| F (%) | Absolute Oral Bioavailability | 15 | 85 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
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Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
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Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
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Permeability Measurement (Apical to Basolateral):
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The culture medium is replaced with pre-warmed transport buffer and the cells are equilibrated.
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The transport buffer in the apical (upper) chamber is replaced with the dosing solution containing this compound.
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Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
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The concentration of this compound in the samples is quantified by LC-MS/MS.
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Efflux Measurement (Basolateral to Apical):
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The experiment is repeated, but the dosing solution is added to the basolateral chamber, and samples are taken from the apical chamber.
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Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound in rats.
Methodology:
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Animal Model: Male Sprague-Dawley rats are used. The animals are cannulated (jugular vein) for serial blood sampling.
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Dosing:
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Intravenous (IV) Group: A cohort of rats receives a single IV bolus dose of this compound (e.g., 1 mg/kg) formulated in a suitable vehicle (e.g., saline with a co-solvent).
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Oral (PO) Group: Another cohort receives a single oral gavage dose of this compound (e.g., 10 mg/kg) in a formulation vehicle.
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Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
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Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
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Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
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Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 3: Amorphous Solid Dispersion (ASD) Formulation for Improved Solubility
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Methodology:
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Polymer and Solvent Selection: A suitable polymer (e.g., HPMC-AS, PVP/VA) and a common solvent system that dissolves both this compound and the polymer are selected.
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Spray Drying Process:
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This compound and the selected polymer are dissolved in the chosen solvent system to create a feed solution.
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The feed solution is then spray-dried using a laboratory-scale spray dryer. Key process parameters such as inlet temperature, feed rate, and atomization gas flow are optimized.
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The resulting powder (the amorphous solid dispersion) is collected.
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-
Characterization:
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Amorphous State Confirmation: The amorphous nature of the drug in the ASD is confirmed using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
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Dissolution Testing: The dissolution rate of the ASD is compared to that of the crystalline this compound in a relevant dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
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Visualizations
Caption: Key factors influencing the oral bioavailability of a drug.
Caption: A typical experimental workflow for bioavailability assessment.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
unexpected phenotypes in (R)-BMS-816336 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes in cells treated with (R)-BMS-816336. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its enantiomer, BMS-816336?
This compound and its enantiomer BMS-816336 are potent and highly selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone into active cortisol, a key glucocorticoid hormone. By inhibiting 11β-HSD1, these compounds reduce intracellular levels of cortisol, thereby modulating the activity of the glucocorticoid receptor (GR). This mechanism is being investigated for its therapeutic potential in conditions like type 2 diabetes and metabolic syndrome.[2][3]
Q2: I am observing significant cytotoxicity in my cell line at concentrations expected to be selective for 11β-HSD1 inhibition. What are the potential causes?
While BMS-816336 was found to be well-tolerated in Phase 1 clinical studies, unexpected cytotoxicity in cell culture can occur due to several factors:[2][3]
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Cell-Type Specific Sensitivity: The metabolic activity and glucocorticoid dependence of your specific cell line may render it more sensitive to disruptions in cortisol signaling.
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Off-Target Effects: Although highly selective, at higher concentrations, all small molecules have the potential for off-target effects. These are not well-documented for this compound in public literature.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.1%).
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Compound Instability or Degradation: The compound may degrade in culture media over long incubation periods, leading to cytotoxic byproducts.
Recommended Action: Perform a dose-response curve to determine the precise IC50 for 11β-HSD1 inhibition and a CC50 (cytotoxic concentration 50%) in your specific cell model. Use the lowest effective concentration for your experiments.
Q3: My results are inconsistent, or I am not observing the expected downstream effects of 11β-HSD1 inhibition (e.g., no change in expression of GR target genes). What should I check?
Inconsistent results or lack of effect can be traced to several experimental variables:
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Endogenous 11β-HSD1 Expression: Confirm that your cell line expresses sufficient levels of 11β-HSD1. Not all cell lines do.
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Substrate Availability: The assay requires the presence of the substrate, cortisone, in the cell culture medium. Standard fetal bovine serum (FBS) contains steroids, but levels can be variable. Consider using charcoal-stripped FBS and adding a known concentration of cortisone.
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Compound Potency and Handling: this compound is the enantiomer of the more potent BMS-816336.[4] Confirm you are using the correct compound and that it has been stored properly to avoid degradation.
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Interconversion in Culture: BMS-816336 and this compound can interconvert in vivo via an intermediate.[4] While less characterized in vitro, this could potentially alter the effective concentration of the more active enantiomer.
Q4: I am observing unexpected changes in cell differentiation, morphology, or adhesion after treatment. How can 11β-HSD1 inhibition cause this?
Glucocorticoids, regulated by 11β-HSD1, are powerful modulators of cellular processes beyond metabolism. They play critical roles in development, inflammation, and cell fate decisions. An "unexpected" phenotype may be a direct, but uncharacterized, consequence of modulating intracellular glucocorticoid signaling in your specific cell type.
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Altered Glucocorticoid Receptor (GR) Signaling: By reducing intracellular cortisol, this compound treatment fundamentally alters the activation state of the GR. This can change the transcriptional landscape of genes involved in differentiation, cell adhesion (e.g., integrins, cadherins), and cytoskeletal organization.
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Cell-Specific Context: The effect of GR activation is highly context-dependent. In a pluripotent or progenitor cell line, altering GR signaling could trigger differentiation down an unexpected lineage. In an epithelial cell line, it could impact cell-cell junctions and morphology.
Recommended Action: To confirm if the phenotype is on-target, attempt a rescue experiment. Add cortisol (the product of 11β-HSD1) or a synthetic glucocorticoid like dexamethasone to the culture along with this compound. If the phenotype reverts, it is likely mediated by the intended inhibition of the 11β-HSD1/GR pathway.
Data Summary
Table 1: Inhibitory Potency of BMS-816336 and its Enantiomer this compound
| Compound | Target Enzyme | IC50 (Human) | IC50 (Mouse) | IC50 (Cynomolgus Monkey) | Selectivity over 11β-HSD2 |
| BMS-816336 | 11β-HSD1 | 3.0 nM | - | - | >10,000-fold |
| This compound | 11β-HSD1 | 14.5 nM | 50.3 nM | 16 nM | Not specified |
Data sourced from MedChemExpress and publications.[2][3][4]
Table 2: Illustrative Dose-Response Data for a Cortisol-Responsive Gene
This table presents hypothetical data for educational purposes, demonstrating the expected outcome of a successful experiment.
| This compound Conc. (nM) | Relative mRNA Expression of GILZ (Fold Change) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.95 |
| 10 | 0.78 |
| 50 | 0.45 |
| 100 | 0.21 |
| 500 | 0.18 |
Visualized Pathways and Workflows
Caption: 11β-HSD1 signaling pathway and point of inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
Key Experimental Protocols
Protocol 1: Western Blot for GR Target Gene Expression
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Cell Seeding and Treatment: Seed cells (e.g., A549 or other 11β-HSD1-expressing line) in 6-well plates. Allow cells to adhere overnight.
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Serum Starvation (Optional): Replace medium with medium containing charcoal-stripped FBS for 12-24 hours to reduce background glucocorticoid levels.
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Treatment: Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) in the presence of a fixed concentration of cortisone (e.g., 100 nM) for 24 hours.
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Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against a GR target (e.g., GILZ, FKBP5) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: LDH Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well clear-bottom plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.
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Treatment: The next day, treat cells with a wide dose range of this compound (e.g., 0.01 to 100 µM) for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
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Controls: Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
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Assay: Use a commercial LDH cytotoxicity assay kit. Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.
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Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions and incubate in the dark for 15-30 minutes.
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Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
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Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot the results to determine the CC50 value.
References
- 1. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of (R)-BMS-816336 and Other 11β-HSD1 Inhibitors for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-BMS-816336 with other notable 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The following sections detail their performance based on experimental data, outline the methodologies used in these key experiments, and present visual diagrams of relevant pathways and workflows.
Introduction to 11β-HSD1 Inhibition
11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to active cortisol within cells. Elevated cortisol levels in tissues like the liver and adipose tissue are associated with metabolic disorders such as type 2 diabetes and obesity. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions. This guide focuses on this compound, a potent and selective 11β-HSD1 inhibitor, and compares its characteristics to other inhibitors that have been investigated in preclinical and clinical settings.
Comparative Performance Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and other selected 11β-HSD1 inhibitors.
Table 1: In Vitro Potency (IC50) Against 11β-HSD1
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) |
| This compound | 3.0[1] | - |
| KR-67105 | 3[2] | - |
| MK-0916 | - | 16[3] |
| Merck KGaA Compound | 22 | 1540[4] |
| CNX-010-49 | 6 | 64 |
| SKI2852 | 2.9 | 1.6 |
| Compound 11 (Merck) | 5[3] | 16[3] |
| H8 | - | - |
Data for H8 was not available in the searched literature.
Table 2: Selectivity for 11β-HSD1 over 11β-HSD2
| Compound | Selectivity (fold) |
| This compound | >10,000[1] |
| KR-67105 | >16,667 |
| MK-0916 | Not specified |
| Merck KGaA Compound | Not specified |
| CNX-010-49 | >1000 |
| SKI2852 | >1000 |
| Compound 11 (Merck) | Not specified |
| H8 | Not specified |
Selectivity is a critical parameter, as inhibition of 11β-HSD2 can lead to off-target effects.
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%F) | Half-life (t1/2) (hours) |
| This compound | Preclinical species | 20-72[1] | Short (predicted in humans)[1] |
| KR-67105 | Not specified | Not specified | Not specified |
| MK-0916 | Mouse | ~100[3] | Not specified |
| Merck KGaA Compound | Not specified | Not specified | Not specified |
| CNX-010-49 | Not specified | Not specified | Not specified |
| SKI2852 | Not specified | Not specified | Not specified |
| Compound 11 (Merck) | Not specified | Not specified | Not specified |
| H8 | Not specified | Not specified | Not specified |
Pharmacokinetic profiles can vary significantly between species.
Experimental Protocols
This section outlines the general methodologies employed in the characterization of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of 11β-HSD1 by 50%.
General Protocol:
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Enzyme Source: Microsomes from cells engineered to express human or mouse 11β-HSD1 are commonly used.
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Substrate: Cortisone is used as the natural substrate for the reductase activity of 11β-HSD1.
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Cofactor: NADPH is added as the necessary cofactor for the enzymatic reaction.
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Inhibitor: A range of concentrations of the test compound (e.g., this compound) is pre-incubated with the enzyme.
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Reaction Initiation: The reaction is initiated by the addition of the substrate and cofactor.
-
Detection: The product of the reaction, cortisol, is quantified. This can be achieved through various methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where fluorescently labeled cortisol competes with the cortisol produced in the enzymatic reaction.
-
Scintillation Proximity Assay (SPA): This method often uses a radiolabeled substrate, and the proximity of the radiolabeled product to a scintillant-coated bead generates a signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method to directly measure the amount of cortisol produced.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Selectivity Assay (11β-HSD1 vs. 11β-HSD2)
Objective: To assess the specificity of an inhibitor for 11β-HSD1 over the closely related isoform, 11β-HSD2.
General Protocol: The protocol is similar to the 11β-HSD1 inhibition assay, with the following key differences:
-
Enzyme Source: Microsomes containing human or mouse 11β-HSD2 are used.
-
Substrate for 11β-HSD2: Cortisol is used as the substrate for the dehydrogenase activity of 11β-HSD2.
-
Cofactor for 11β-HSD2: NAD+ is used as the cofactor.
-
Data Analysis: The IC50 value for 11β-HSD2 is determined and compared to the IC50 value for 11β-HSD1 to calculate the selectivity ratio (IC50 for 11β-HSD2 / IC50 for 11β-HSD1).
In Vivo Assessment of 11β-HSD1 Inhibition
Objective: To evaluate the ability of an inhibitor to block 11β-HSD1 activity in a living organism.
General Protocol:
-
Animal Model: Diet-induced obese (DIO) mice or other relevant rodent models of metabolic disease are commonly used.
-
Inhibitor Administration: The test compound is administered orally or via another relevant route.
-
Tissue Collection: At various time points after administration, tissues of interest (e.g., liver, adipose tissue) are collected.
-
Ex Vivo 11β-HSD1 Activity Assay: The collected tissues are homogenized and incubated with a radiolabeled substrate (e.g., [3H]-cortisone). The conversion to the radiolabeled product ([3H]-cortisol) is measured to determine the level of enzyme inhibition in the tissue.[5]
-
Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the pharmacokinetic profile of the inhibitor, including its absorption, distribution, metabolism, and excretion.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to 11β-HSD1 inhibition.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-BMS-816336 and PF-00915275: Efficacy as 11β-HSD1 Inhibitors
In the landscape of therapeutic development for metabolic disorders, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a promising strategy. This enzyme plays a crucial role in the tissue-specific conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Elevated 11β-HSD1 activity is associated with obesity and insulin resistance. This guide provides a comparative overview of two potent 11β-HSD1 inhibitors: (R)-BMS-816336, developed by Bristol Myers Squibb, and PF-00915275, from Pfizer.
It is important to note that while the initial query specified this compound, the majority of published preclinical data refers to BMS-816336, which is the specific, more active enantiomer (2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone)[1]. This guide will focus on the comparison of BMS-816336 and PF-00915275 based on available scientific literature.
Quantitative Efficacy and Potency
A direct head-to-head clinical trial comparing the efficacy of BMS-816336 and PF-00915275 has not been identified in the public domain. However, preclinical data provides valuable insights into their respective potencies and in vivo activities.
| Parameter | BMS-816336 | PF-00915275 |
| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
| In Vitro Potency | IC50 (human 11β-HSD1): 3.0 nM[1] | Ki: 2.3 nMEC50 (human hepatocytes): 15 nM |
| In Vivo Efficacy | ED50 (cynomolgus monkeys): 0.12 mg/kg[1] | Orally active with demonstrated in vivo antidiabetic activity. |
| Selectivity | >10,000-fold selective over 11β-HSD2[1] | Little activity at 11β-HSD2 (1.5% inhibition at 10 µM). |
| Oral Bioavailability | 20-72% in preclinical species[1] | Orally active. |
Mechanism of Action: The 11β-HSD1 Signaling Pathway
Both BMS-816336 and PF-00915275 exert their therapeutic effects by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily located in the endoplasmic reticulum of cells in key metabolic tissues, including the liver, adipose tissue, and brain. 11β-HSD1 catalyzes the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol, utilizing NADPH as a cofactor. By blocking this conversion, these inhibitors reduce intracellular cortisol levels, thereby mitigating the detrimental effects of excess glucocorticoid signaling, such as insulin resistance, hepatic glucose production, and adipogenesis.
Experimental Methodologies
The following sections detail representative experimental protocols for assessing the efficacy of 11β-HSD1 inhibitors, based on methodologies described for similar compounds.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 11β-HSD1 enzyme.
Protocol:
-
Enzyme Source: A lysate from E. coli or insect cells overexpressing truncated human 11β-HSD1 (lacking the initial 24 amino acids) is utilized.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the enzyme lysate, a tritiated substrate such as [3H]-cortisone, the cofactor NADPH, and varying concentrations of the test inhibitor (e.g., BMS-816336 or PF-00915275) or vehicle control.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for the enzymatic conversion of cortisone to cortisol.
-
Reaction Termination: The reaction is stopped by the addition of a non-specific 11β-HSD inhibitor, such as glycyrrhetinic acid.
-
Detection: The amount of [3H]-cortisol produced is quantified using a scintillation counter after separation from the substrate.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
In Vivo Assessment of 11β-HSD1 Inhibition in Rodents (Ex Vivo Cortisol Production)
Objective: To evaluate the in vivo efficacy of an 11β-HSD1 inhibitor by measuring the ex vivo cortisol production in brain tissue of treated animals.
Protocol:
-
Animal Model: Male mice or rats are used for the study.
-
Dosing: Animals are orally administered the test compound (e.g., BMS-816336) at various doses or a vehicle control.
-
Tissue Collection: At a specified time point post-dosing (e.g., 1 hour), the animals are euthanized, and the whole brain is collected.
-
Ex Vivo Incubation: The brain tissue is minced and incubated in a buffer containing cortisone for a defined period (e.g., 3 hours).
-
Cortisol Measurement: The amount of cortisol produced in the incubation medium is quantified using a specific immunoassay or LC-MS/MS.
-
Data Analysis: The percentage of inhibition of cortisol production for each dose group is calculated relative to the vehicle-treated group.
Conclusion
Both BMS-816336 and PF-00915275 are highly potent and selective inhibitors of 11β-HSD1 with demonstrated in vitro and in vivo activity. Based on the available data, both compounds show promise as potential therapeutic agents for metabolic diseases. However, the lack of direct comparative studies makes it challenging to definitively conclude on the superior efficacy of one compound over the other. The choice between these or other 11β-HSD1 inhibitors in a drug development program would likely depend on a comprehensive evaluation of their full preclinical and clinical profiles, including pharmacokinetics, safety, and performance in relevant disease models. Further research, including head-to-head clinical trials, would be necessary to establish a clear efficacy advantage of one compound over the other in a clinical setting.
References
A Tale of Two Inhibitors: Unraveling the Selectivity of (R)-BMS-816336 versus Carbenoxolone
In the landscape of therapeutic drug development, the precision of a molecule's interaction with its intended target is paramount. This guide provides a detailed comparison of the selectivity profiles of two notable enzyme inhibitors: (R)-BMS-816336, a highly specific inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and carbenoxolone, a broader-acting agent with multiple cellular targets. Understanding these differences is critical for researchers in metabolic disease, neuroscience, and beyond.
This compound has emerged as a potent and exquisitely selective inhibitor of 11β-HSD1, an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome.[1] Its design reflects a targeted approach to modulate glucocorticoid metabolism. In contrast, carbenoxolone, a derivative of glycyrrhetinic acid from licorice root, has a more complex pharmacological profile. While it also inhibits 11β-HSD enzymes, it is widely recognized as a non-selective blocker of gap junction channels, including both connexins and pannexins.[2][3] This promiscuity results in a wider range of biological effects, but also a higher potential for off-target side effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and carbenoxolone against their primary targets and key off-targets. The data clearly illustrates the superior selectivity of this compound for 11β-HSD1.
| Compound | Target | Species | IC50 | Reference |
| This compound | 11β-HSD1 | Human | 14.5 nM | |
| 11β-HSD1 | Mouse | 50.3 nM | ||
| 11β-HSD1 | Cynomolgus monkey | 16 nM | ||
| BMS-816336 (racemate) | 11β-HSD1 | Human | 3.0 nM | [1] |
| 11β-HSD2 | Human | >10,000-fold less potent than for 11β-HSD1 | [1] | |
| Carbenoxolone | 11β-HSD1 | Rat (hippocampal cells) | low nM range (Ki) | [4] |
| 11β-HSD1 | Mouse (liver homogenates) | ~1.6 µM (for 82% inhibition) | [5] | |
| 11β-HSD | Human | IC50 not specified, but inhibits | [6] | |
| Pannexin 1 (Panx1) | Human (HEK293 cells) | 2 µM | [2] | |
| Pannexin 1 (Panx1) | Mouse | 4 µM | [2] | |
| Pannexin 1/2 (Panx1/2) | Xenopus laevis oocytes | 5 µM | [2] | |
| Connexin 26 (Cx26) Hemichannels | Xenopus laevis oocytes | 21 µM | [2] | |
| Connexin 38 (Cx38) Hemichannels | Xenopus laevis oocytes | 34 µM | [2] | |
| Voltage-gated Ca2+ channels | Retina | 48 µM | [2] | |
| P2X7 receptors | 175 nM | [2] |
Experimental Methodologies
The determination of the selectivity profiles of these compounds relies on a variety of established experimental protocols.
11β-HSD1 Inhibition Assay
The inhibitory activity against 11β-HSD1 is typically assessed using an in vitro enzyme assay. A common method involves the use of cell lysates or purified enzymes that express the target enzyme.
In this workflow, the 11β-HSD1 enzyme is incubated with its substrate (e.g., radiolabeled cortisone) and a cofactor (NADPH) in the presence of varying concentrations of the inhibitor. The reaction is then stopped, and the product (e.g., cortisol) is separated from the substrate. The amount of product formed is quantified, typically using scintillation counting for radiolabeled substrates, to determine the enzyme's activity. The concentration of the inhibitor that reduces enzyme activity by 50% is calculated as the IC50 value.
Gap Junction Intercellular Communication (GJIC) Assay
The effect of compounds on gap junction function is often evaluated using a dye transfer assay, such as the scrape-loading/dye transfer (SL/DT) technique or a co-culture dye transfer assay.[7][8]
In this assay, two populations of cells are prepared. "Donor" cells are loaded with a dye that can pass through gap junctions, such as Calcein-AM, which becomes fluorescent and membrane-impermeable upon cellular uptake.[8] "Acceptor" cells are labeled with a membrane dye that does not pass through gap junctions. The two cell populations are then co-cultured, allowing for the formation of gap junctions. In the presence of a functional gap junction inhibitor like carbenoxolone, the transfer of the permeable dye from donor to acceptor cells is blocked or reduced. The extent of dye transfer can be visualized and quantified using fluorescence microscopy or flow cytometry.[8][9]
Signaling Pathways and Molecular Interactions
The distinct selectivity profiles of this compound and carbenoxolone translate to their differential effects on cellular signaling.
This compound acts as a specific antagonist of 11β-HSD1, thereby preventing the conversion of inactive cortisone to active cortisol within cells. This targeted action is designed to reduce local glucocorticoid levels in tissues like adipose and liver, which is beneficial in metabolic diseases.
Carbenoxolone, on the other hand, interacts with multiple nodes of cellular communication. Its inhibition of both 11β-HSD1 and 11β-HSD2 can lead to more complex systemic effects on glucocorticoid and mineralocorticoid balance.[2] Furthermore, its blockade of gap junctions disrupts direct intercellular communication, a fundamental process in tissue homeostasis, which can have widespread and context-dependent consequences.[10]
Conclusion
The comparison between this compound and carbenoxolone highlights a critical principle in pharmacology: the importance of selectivity. This compound exemplifies a modern drug design approach, yielding a highly specific molecule with a clear mechanism of action. Carbenoxolone, while a valuable research tool for studying gap junction communication and 11β-HSD function, demonstrates a broader spectrum of activity that necessitates careful consideration of its off-target effects in experimental design and interpretation. For researchers aiming to specifically dissect the role of 11β-HSD1 in physiological and pathological processes, this compound offers a significantly more precise and reliable tool.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Validating Target Engagement of (R)-BMS-816336 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We present a comparative analysis of this compound with other known 11β-HSD1 inhibitors, supported by experimental data from various cellular assays. Detailed protocols for key experiments are provided to facilitate the replication and adaptation of these methods in your own research.
Introduction to this compound and its Target: 11β-HSD1
This compound is a potent and orally active inhibitor of the human, mouse, and cynomolgus monkey 11β-HSD1 enzyme[1]. 11β-HSD1 is a key enzyme in the prereceptor activation of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone to active cortisol within cells[2]. This localized increase in cortisol can then activate the glucocorticoid receptor (GR), leading to the transcription of various genes that regulate a wide range of physiological processes, including glucose metabolism, inflammation, and cognitive function. Dysregulation of 11β-HSD1 activity has been implicated in several metabolic disorders, making it an attractive therapeutic target.
Comparison of this compound with Alternative 11β-HSD1 Inhibitors
The efficacy of this compound in inhibiting 11β-HSD1 can be benchmarked against other well-characterized inhibitors. The following tables summarize the inhibitory activities of this compound and comparator compounds in various assays.
Table 1: In Vitro Inhibitory Activity against 11β-HSD1
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) | Assay Type | Reference |
| This compound | 14.5 | 50.3 | 16 | Not Specified | [1] |
| BMS-816336 (racemate) | 3.0 | - | - | Not Specified | [3][4] |
| (Rac)-BMS-816336 | 10 | 68 | - | Not Specified | [5] |
| AMG 221 | 10.1 (IC50), 12.8 (Ki) | - | - | Cell-based, SPA | [6] |
| Carbenoxolone | 300 | - | - | HTRF | [7] |
| BI 187004 | 13 | - | - | Not Specified | [8] |
Table 2: Cellular Inhibitory Activity of BMS-816336
| Compound | Cell Line | IC50 (nM) | Reference |
| BMS-816336 | HEK293 | 37.3 | [2] |
| BMS-816336 | 3T3L1 | 28.6 | [2] |
Signaling Pathway and Experimental Workflows
To effectively validate target engagement, it is crucial to understand the underlying biological pathways and the design of the experimental assays.
11β-HSD1-Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the conversion of cortisone to cortisol by 11β-HSD1 and the subsequent activation of the glucocorticoid receptor, leading to changes in gene expression.
References
- 1. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Confirming (R)-BMS-816336 Efficacy in 3T3-L1 Adipocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected efficacy of (R)-BMS-816336 in 3T3-L1 adipocytes. As a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), this compound is anticipated to modulate key adipocyte functions by reducing intracellular cortisol levels. Due to the limited publicly available data on this compound specifically in 3T3-L1 cells, this guide draws comparisons with other well-characterized 11β-HSD1 inhibitors and the known roles of 11β-HSD1 in this cell line.
Introduction to this compound and its Target: 11β-HSD1
This compound is the less active enantiomer of BMS-816336, a potent and highly selective inhibitor of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, particularly in tissues central to metabolic regulation such as the liver and adipose tissue.[1][2][3] By inhibiting 11β-HSD1, BMS-816336 effectively reduces the local concentration of active glucocorticoids, a mechanism that holds therapeutic potential for metabolic disorders like type 2 diabetes and obesity. In adipocytes, elevated cortisol levels are associated with increased fat storage (adipogenesis), release of fatty acids (lipolysis), and insulin resistance.
Comparative Efficacy of 11β-HSD1 Inhibition in 3T3-L1 Adipocytes
The following tables summarize the expected effects of 11β-HSD1 inhibition on key metabolic processes in 3T3-L1 adipocytes, based on studies of the enzyme's role and the effects of other selective inhibitors.
Table 1: Effect of 11β-HSD1 Inhibition on Adipogenesis in 3T3-L1 Preadipocytes
| Treatment Condition | Key Markers of Adipogenesis (e.g., PPARγ, aP2, FAS) | Lipid Accumulation (Oil Red O Staining) | Reference Compounds |
| Standard Differentiation Cocktail (Insulin, Dexamethasone, IBMX) | Upregulated | High | - |
| Differentiation with Cortisone (in place of Dexamethasone) | Upregulated | High | Cortisone |
| Differentiation with Cortisone + 11β-HSD1 Inhibitor | Significantly Downregulated | Significantly Reduced | PF-877423, Carbenoxolone, siRNA |
Rationale: 11β-HSD1 is essential for converting cortisone to cortisol to initiate adipogenesis. Its inhibition is expected to block this process when cortisone is the primary glucocorticoid source.[4][5][6]
Table 2: Effect of 11β-HSD1 Inhibition on Lipolysis in Mature 3T3-L1 Adipocytes
| Treatment Condition | Glycerol/Free Fatty Acid Release | Key Lipolytic Enzymes (e.g., ATGL, HSL) | Reference Compounds |
| Basal (Unstimulated) | Basal Level | Basal Expression | - |
| Glucocorticoid-Stimulated (e.g., Dexamethasone) | Increased | Upregulated | Dexamethasone |
| Glucocorticoid-Stimulated + 11β-HSD1 Inhibitor | Reduced | Downregulated | Carbenoxolone |
Rationale: Glucocorticoids are known to promote lipolysis. By reducing intracellular cortisol, 11β-HSD1 inhibitors are expected to attenuate glucocorticoid-induced lipolysis.[1][7][8]
Table 3: Effect of 11β-HSD1 Inhibition on Glucose Uptake and Insulin Sensitivity in 3T3-L1 Adipocytes
| Treatment Condition | Glucose Uptake (e.g., 2-NBDG assay) | Insulin Signaling (e.g., p-Akt levels) | Reference Compounds |
| Basal | Basal Level | Basal | - |
| Insulin-Stimulated | Increased | Increased | Insulin |
| Glucocorticoid-Induced Insulin Resistance + Insulin | Reduced | Reduced | Dexamethasone |
| Glucocorticoid-Induced Insulin Resistance + Insulin + 11β-HSD1 Inhibitor | Partially or Fully Restored | Partially or Fully Restored | Generic 11β-HSD1 inhibitors |
Rationale: Excess glucocorticoids induce insulin resistance. By lowering intracellular cortisol, 11β-HSD1 inhibition is expected to improve insulin sensitivity and restore glucose uptake.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental procedures relevant to assessing the efficacy of this compound.
Caption: Signaling pathway of glucocorticoid activation by 11β-HSD1 and its inhibition by this compound in an adipocyte.
Caption: Workflow for assessing the impact of 11β-HSD1 inhibition on 3T3-L1 adipogenesis.
Caption: Workflow for measuring the effect of 11β-HSD1 inhibition on lipolysis in mature 3T3-L1 adipocytes.
Detailed Experimental Protocols
1. 3T3-L1 Adipocyte Differentiation (Adipogenesis) Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% fetal bovine serum.
-
Differentiation Induction: Two days post-confluence, differentiation is induced with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM cortisone (as the glucocorticoid source), and 1 µg/mL insulin. Test groups will include the 11β-HSD1 inhibitor at various concentrations. A positive control using dexamethasone (a potent synthetic glucocorticoid that does not require 11β-HSD1 activation) should be included.
-
Maintenance: After 48 hours, the induction medium is replaced with a maintenance medium (DMEM, 10% FBS, 1 µg/mL insulin), which is replenished every 2 days.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Cells are fixed with 10% formalin, stained with Oil Red O solution to visualize lipid droplets. The stain is then extracted with isopropanol, and absorbance is measured to quantify lipid accumulation.
-
Gene Expression Analysis: RNA and protein are extracted to measure the expression of adipogenic marker genes (e.g., Pparg, Fabp4, Lpl) by qPCR and key proteins (e.g., PPARγ, FABP4) by Western blot.
-
2. Lipolysis Assay in Mature 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are fully differentiated into mature adipocytes as described above (typically 8-10 days post-induction).
-
Inhibitor Treatment: Mature adipocytes are pre-incubated with the 11β-HSD1 inhibitor or vehicle for a specified period (e.g., 1-24 hours).
-
Stimulation of Lipolysis: Lipolysis is stimulated by adding a glucocorticoid (e.g., cortisone) to the medium. A positive control for lipolysis, such as isoproterenol, should be included.
-
Sample Collection: Aliquots of the culture medium are collected at various time points to measure the release of glycerol and free fatty acids.
-
Quantification of Lipolysis:
-
Glycerol Assay: The concentration of glycerol in the medium is determined using a colorimetric or fluorometric assay kit.
-
Free Fatty Acid (FFA) Assay: FFA levels in the medium are quantified using a commercially available assay kit.
-
3. Glucose Uptake Assay
-
Cell Culture and Differentiation: 3T3-L1 cells are differentiated into mature adipocytes.
-
Induction of Insulin Resistance: Adipocytes are treated with a glucocorticoid (e.g., cortisone) with or without the 11β-HSD1 inhibitor for 24-48 hours to induce insulin resistance.
-
Glucose Uptake Measurement:
-
Cells are serum-starved for 2-4 hours.
-
Cells are then stimulated with insulin (e.g., 100 nM) for 30 minutes.
-
A fluorescent glucose analog, such as 2-NBDG, is added, and uptake is measured over time using a fluorescence plate reader.
-
Alternatively, radiolabeled 2-deoxyglucose can be used, and uptake is measured by scintillation counting.
-
Conclusion
Based on the established role of 11β-HSD1 in 3T3-L1 adipocytes, it is highly probable that a potent and selective inhibitor like BMS-816336 (and by extension, its less active enantiomer this compound, though to a lesser extent) will demonstrate significant efficacy in modulating key adipocyte functions. Specifically, inhibition of 11β-HSD1 is expected to attenuate adipogenesis, reduce glucocorticoid-induced lipolysis, and improve insulin sensitivity. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of this compound and other 11β-HSD1 inhibitors in this critical in vitro model of adipocyte biology.
References
- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of adipocyte 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by CCAAT/enhancer-binding protein (C/EBP) β isoforms, LIP and LAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11 beta-hydroxysteroid dehydrogenase type 1 promotes differentiation of 3T3-L1 preadipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential modulation of 3T3-L1 adipogenesis mediated by 11beta-hydroxysteroid dehydrogenase-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 11β-HSD1 Inhibitors In Vivo: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors based on in vivo experimental data. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these therapeutic agents.
11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[1][2][3][4][5][6] Dysregulation of 11β-HSD1 activity has been linked to a variety of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, making it a promising target for therapeutic intervention.[1][3][5][6][7][8] A number of selective 11β-HSD1 inhibitors have been developed and evaluated in preclinical and clinical studies, demonstrating a range of efficacies and metabolic benefits.[1][3][5][8]
Signaling Pathway of 11β-HSD1
Caption: Mechanism of 11β-HSD1 action and inhibition.
In Vivo Efficacy of Preclinical 11β-HSD1 Inhibitors
The following table summarizes the in vivo performance of several preclinical 11β-HSD1 inhibitors in various animal models. The data highlights the tissue-specific inhibitory activity and the resulting metabolic benefits.
| Compound | Animal Model | Dose | Liver Inhibition (%) | Adipose Tissue Inhibition (%) | Key Metabolic Outcomes |
| KR-67500 | DIO-C57BL/6 mice | 50 mg/kg | 80-90% | 80% | Not specified |
| C57BL/6 mice | 10 mg/kg | 85-90% | 90-95% | Not specified | |
| Compound 11 | Lean SHR-cp rats | Not specified | 96% | 92% | Not specified |
| UI-1499 | KKAy mice | 45 mg/kg | 88.8% (2h), 37.2% (6h) | 40.6% (2h), 28.0% (6h) | ↓ Fasting glycemia (30.6-40.1%), ↓ HbA1c (1.4%) |
| INU-101 | C57BL/6J mice | 45 mg/kg | 56.8% (2h), 40.3% (6h) | 38.3% (2h), 23.9% (6h) | Not specified |
| Cynomolgus monkeys | Not specified | 41.7% | 49.4% | Not specified | |
| KKAy mice | 10-30 mg/kg | Not specified | Not specified | ↓ Fasting glycemia (26.7-41.3%) | |
| CNX-010-49 | DIO-C57B6/J mice | 30 mg/kg | 58% (1h), 24% (7h) | 41% (1-7h) | ↓ Liver glucose release (~45%), ↓ Fasting glucose (15% after 5 weeks) |
| SKI2852 | Not specified | Not specified | Not specified | Not specified | ↓ PEPCK and G6Pase expression |
| KR-67105 | DIO-C57BL/6 mice | 40-60 mg/kg | 55-60% | 40-80% | Improved glucose tolerance and insulin sensitivity |
| Compound 544 | DIO mice | 20 mg/kg (twice daily) | Not specified | Not specified | ↓ Body weight (7%), ↓ Food intake (12.1%) |
| Atherosclerosis model | 10 mg/kg | Not specified | Not specified | ↓ Aortic cholesterol ester (89%), ↓ Postprandial glucose | |
| Compound C | HFD-fed C57BL/6J mice | 50 mg/kg/day | >90% | Not specified | Minor improvements in metabolic parameters |
| HFD-fed C57BL/6J mice | 200 mg/kg/day | >90% | Not specified | ↓ Body weight (17%), ↓ Food intake (28%), ↓ Glucose (22%) | |
| A-801195 | Rats | 30 mg/kg | Not specified | Not specified (Brain inhibition: 78.6%) | Improved memory |
| A-918446 | Mice | 30 mg/kg | Not specified | Not specified (Brain inhibition: 91.5%) | Improved memory |
Performance of 11β-HSD1 Inhibitors in Clinical Trials
The following table outlines the results from Phase I and II clinical trials of various 11β-HSD1 inhibitors in human subjects.
| Compound | Study Population | Dose | Adipose Tissue Inhibition (%) | Liver Inhibition (%) | Key Clinical Outcomes |
| BI 187004 | Healthy obese males | >160 mg/day | ≥90% over 24h | ↓ Cortisol/cortisone ratio (95%), ↓ (allo-THF + THF)/THE ratio (75%) | Safe and well-tolerated |
| RO-838 | Diabetic patients | Not specified | Not specified | Not specified | ↓ Body weight (0.86-1.08 kg after 4 weeks) |
| RO-151 | Diabetic patients | Not specified | Not specified | Not specified | ↓ Body weight (1.11-1.67 kg after 4 weeks) |
| INCB13739 | Type 2 diabetes patients | Not specified | Not specified | Not specified | ↓ HbA1c, ↓ Fasting plasma glucose, ↓ HOMA-IR |
| AZD4017 | Idiopathic Intracranial Hypertension patients | Not specified | Not specified | Hepatic 11β-HSD1 activity suppressed by 85.9% | Systemic 11β-HSD1 activity suppressed by 70%, improved lipid profiles and lean muscle mass |
| SPI-62 | Phase 1 trials | Not specified | Not specified | Maximal liver and brain inhibition | Generally well-tolerated |
| Carbenoxolone (CBX) | Healthy male volunteers | 100 mg (single dose), 300 mg/day (72h) | ↓ Interstitial fluid cortisol availability | ↓ Cortisol and prednisolone generation | ↓ Prednisone-induced glycerol release (lipolysis) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments cited in the evaluation of 11β-HSD1 inhibitors.
Animal Models and Induction of Metabolic Disease
-
Diet-Induced Obesity (DIO) Models:
-
Animals: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity and insulin resistance.
-
Diet: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, hyperglycemia, and insulin resistance.[8]
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Genetic Models of Diabetes and Obesity:
-
KKAy Mice: These mice carry the yellow obese gene (Ay) and are a model for type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and obesity.
-
SHR-cp Rats: Spontaneously hypertensive/corpulent rats are a model of metabolic syndrome.
-
In Vivo Assessment of 11β-HSD1 Activity
-
Ex Vivo Enzyme Inhibition Assay:
-
Following in vivo administration of the inhibitor, animals are euthanized at specified time points.
-
Liver and adipose tissues are rapidly excised and homogenized in a suitable buffer.
-
The homogenates are incubated with a substrate (e.g., cortisone or a synthetic substrate) and a cofactor (e.g., NADPH).
-
The rate of product formation (e.g., cortisol) is measured using methods such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).
-
The percentage of inhibition is calculated by comparing the enzyme activity in treated animals to that in vehicle-treated controls.[1]
-
-
Urinary Steroid Metabolite Analysis:
-
Urine samples are collected from subjects over a 24-hour period.
-
The ratio of cortisol metabolites (tetrahydrocortisol [THF] + 5α-tetrahydrocortisol [5α-THF]) to cortisone metabolites (tetrahydrocortisone [THE]) is measured by gas chromatography/mass spectrometry (GC/MS).
-
A decrease in this ratio indicates systemic inhibition of 11β-HSD1.[2][9]
-
Evaluation of Metabolic Parameters
-
Fasting Blood Glucose and HbA1c:
-
Animals are fasted overnight (typically for 6-12 hours).
-
Blood samples are collected from the tail vein or via cardiac puncture.
-
Blood glucose levels are measured using a glucometer.
-
Glycated hemoglobin (HbA1c) is measured to assess long-term glycemic control.[1]
-
-
Glucose Tolerance Test (GTT):
-
After an overnight fast, animals are administered an intraperitoneal or oral glucose load (e.g., 2 g/kg body weight).
-
Blood glucose levels are measured at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
-
Body Weight and Composition:
-
Body weight is monitored regularly throughout the study period.
-
Body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Experimental Workflow for In Vivo Testing of 11β-HSD1 Inhibitors
Caption: A typical workflow for in vivo evaluation of 11β-HSD1 inhibitors.
Concluding Remarks
The in vivo studies of 11β-HSD1 inhibitors have demonstrated their potential to improve metabolic parameters by reducing the intracellular concentration of active glucocorticoids. The efficacy of these inhibitors varies depending on the specific compound, dose, and animal model used. While many inhibitors show promising results in preclinical models, with significant inhibition of 11β-HSD1 in liver and adipose tissue leading to improvements in glycemic control and body weight, the translation to clinical efficacy in humans has been met with some challenges.[8] Some compounds have shown only modest effects in clinical trials, suggesting that high levels of enzyme inhibition may be necessary for significant therapeutic benefit.[8] Future research will likely focus on developing more potent and selective inhibitors and further elucidating the tissue-specific roles of 11β-HSD1 in metabolic disease.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pharmacodynamic Effects of (R)-BMS-816336: A Comparative Analysis
(R)-BMS-816336 has emerged as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. This guide provides a comparative analysis of the pharmacodynamic effects of this compound against its racemate, BMS-816336, and other relevant 11β-HSD1 inhibitors, supported by experimental data to aid researchers in drug development and metabolic disease research.
Mechanism of Action: Targeting Intracellular Cortisol Production
This compound exerts its pharmacodynamic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. In metabolic tissues such as the liver and adipose tissue, elevated intracellular cortisol levels contribute to insulin resistance and other metabolic dysfunctions. By blocking 11β-HSD1, this compound and its related compounds aim to reduce local cortisol concentrations, thereby ameliorating these detrimental effects. This targeted approach makes 11β-HSD1 a compelling therapeutic target for conditions like type 2 diabetes and metabolic syndrome.[1][2]
Comparative Pharmacodynamic Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound and its racemate, BMS-816336. Due to the limited publicly available data for direct competitors in the same experimental settings, a direct head-to-head comparison with other commercial 11β-HSD1 inhibitors is not feasible at this time.
Table 1: In Vitro Potency of this compound and BMS-816336 against 11β-HSD1
| Compound | Species | IC50 (nM) | Selectivity over 11β-HSD2 |
| This compound | Human | 14.5[3][4] | Not Reported |
| Mouse | 50.3[3][4] | Not Reported | |
| Cynomolgus Monkey | 16[3][4] | Not Reported | |
| BMS-816336 (racemate) | Human | 3.0[1][2][5] | >10,000-fold[1][2][5] |
Table 2: In Vivo Pharmacodynamic Effects of BMS-816336
| Species | Model | Endpoint | ED50 |
| Cynomolgus Monkey | Acute Pharmacodynamic Effect | Not Specified | 0.12 mg/kg[1][5] |
| Mouse | Diet-Induced Obese (DIO) | Not Specified | Not Specified, but robust effect reported[1][5] |
It is important to note that in vivo, BMS-816336 and its enantiomer this compound can undergo interconversion through an intermediate ketone.[4] The plasma ratio of the two enantiomers has been observed to differ across species, with the order of this compound to BMS-816336 being dog > rat > cynomolgus monkey.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of pharmacodynamic data. The following outlines the general procedures for key assays used to characterize 11β-HSD1 inhibitors.
11β-HSD1 Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of 11β-HSD1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human, mouse, or cynomolgus monkey 11β-HSD1 is used. Cortisone serves as the substrate.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (cortisone) and a cofactor (NADPH).
-
Reaction Termination: The reaction is stopped after a defined period.
-
Detection: The amount of cortisol produced is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Studies in Animal Models
These studies assess the ability of a compound to inhibit 11β-HSD1 in a living organism.
Objective: To determine the effective dose of a test compound that produces a desired pharmacodynamic effect (e.g., 50% inhibition of 11β-HSD1 activity), known as the ED50.
General Procedure for Cynomolgus Monkey Studies:
-
Animal Acclimatization: Animals are acclimated to the study conditions.
-
Compound Administration: The test compound (e.g., BMS-816336) is administered orally at various doses.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure plasma drug concentrations.
-
Pharmacodynamic Assessment: A common method involves the administration of a tracer, such as d4-cortisone, and measuring the conversion to d4-cortisol in the plasma. The inhibition of this conversion reflects the in vivo activity of the 11β-HSD1 inhibitor.
-
Data Analysis: The dose-response relationship between the compound dose and the inhibition of 11β-HSD1 activity is established to calculate the ED50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for evaluating an inhibitor.
Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Assessing the Specificity of (R)-BMS-816336 in HEK293 Cells: A Comparative Guide
For researchers in drug discovery and development, selecting a potent and specific chemical probe is paramount for elucidating biological pathways and validating novel therapeutic targets. This guide provides a comprehensive comparison of (R)-BMS-816336, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with other alternative inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their studies in HEK293 cells.
This compound is the (R)-enantiomer of BMS-816336, a highly potent and selective inhibitor of 11β-HSD1. This enzyme is a key regulator of intracellular glucocorticoid levels, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor signaling. Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, making it an attractive therapeutic target.
Comparative Efficacy of 11β-HSD1 Inhibitors in HEK293 Cells
The following table summarizes the in vitro potency of this compound and alternative 11β-HSD1 inhibitors. The data is compiled from various sources and highlights the inhibitory activity against the human 11β-HSD1 enzyme, with specific data in HEK293 cells where available.
| Compound | Target | Assay System | IC50 (nM) | Selectivity over 11β-HSD2 | Source(s) |
| This compound | Human 11β-HSD1 | Enzyme Assay | 14.5 | >10,000-fold (for BMS-816336) | [1] |
| BMS-816336 | Human 11β-HSD1 | Enzyme Assay | 3.0 | >10,000-fold | [2] |
| BMS-816336 | Human 11β-HSD1 | HEK293 cells | 37.3 | Not Reported | [3] |
| INCB13739 | Human 11β-HSD1 | Enzyme Assay | 3.2 | >1000-fold | [4] |
| INCB13739 | Human 11β-HSD1 | Peripheral Blood Mononuclear Cells | 1.1 | >1000-fold (over MR and GR) | [4] |
| Carbenoxolone | 11β-HSD1 | Rat Liver Homogenate | ~800 | Non-selective | [5] |
Specificity and Off-Target Profile
A critical aspect of a chemical probe's utility is its specificity. The following table summarizes the known off-target activities of the compared inhibitors.
| Compound | Known Off-Targets | Source(s) |
| This compound | No comprehensive off-target screening data publicly available. High selectivity for 11β-HSD1 over 11β-HSD2 is reported for the racemate. | [2] |
| INCB13739 | High selectivity over Mineralocorticoid Receptor (MR) and Glucocorticoid Receptor (GR). | [4] |
| Carbenoxolone | Inhibition of gap junctions, mineralocorticoid receptor activation leading to electrolyte imbalance. | [4][6][7][8] |
Cytotoxicity in HEK293 Cells
Assessing the cytotoxicity of a compound is crucial for interpreting its biological activity and determining a suitable concentration range for experiments.
| Compound | Cytotoxicity in HEK293 Cells (CC50) | Source(s) |
| This compound | Data not publicly available. | |
| INCB13739 | Data not publicly available. | |
| Carbenoxolone | Data not publicly available. |
Note: In the absence of specific cytotoxicity data for these compounds in HEK293 cells, researchers are advised to perform their own cytotoxicity assays, such as an MTT or CellTiter-Glo assay, to determine the non-toxic concentration range for their specific experimental setup.
Experimental Protocols
Whole-Cell 11β-HSD1 Activity Assay in HEK293 Cells
This protocol is adapted from a method for measuring the conversion of cortisone to cortisol in intact HEK293 cells stably expressing human 11β-HSD1 and hexose-6-phosphate dehydrogenase (H6PDH).[6]
Materials:
-
HEK293 cells stably co-expressing human 11β-HSD1 and H6PDH
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[3H]-Cortisone (Radiolabeled substrate)
-
Test compounds (e.g., this compound) and control inhibitor (e.g., glycyrrhetinic acid)
-
Scintillation fluid
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol, 9:1)
-
Scintillation counter
Procedure:
-
Seed the stably transfected HEK293 cells in 24-well plates and grow to confluence.
-
On the day of the assay, remove the culture medium and wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound or control inhibitor in serum-free medium for 30 minutes at 37°C.
-
Add [3H]-Cortisone to a final concentration of 200 nM to each well and incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) to extract the steroids.
-
Separate the extracted steroids (cortisone and cortisol) using TLC.
-
Visualize the separated steroids (e.g., using a phosphorimager) and scrape the corresponding spots into scintillation vials.
-
Add scintillation fluid and quantify the amount of [3H]-cortisol and remaining [3H]-cortisone using a scintillation counter.
-
Calculate the percentage of cortisone to cortisol conversion and determine the IC50 value for the test compound.
Cytotoxicity Assay (MTT Assay)
Materials:
-
HEK293 cells
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 11β-HSD1 signaling pathway and the general workflow for assessing inhibitor specificity.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing 11β-HSD1 inhibitor specificity in HEK293 cells.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of the Nrf2-Dependent Antioxidant Response by Glucocorticoids and 11β-HSD1-Mediated Glucocorticoid Activation in Hepatic Cells | PLOS One [journals.plos.org]
- 8. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of (R)-BMS-816336 and its Racemate, BMS-816336
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the R-enantiomer, (R)-BMS-816336, and its corresponding racemate, BMS-816336, both potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoids and is a therapeutic target for type 2 diabetes and other metabolic syndromes.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its racemate, BMS-816336.
Table 1: In Vitro Inhibitory Potency (IC50) against 11β-HSD1
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |
| This compound | 14.5[1][2] | 50.3[1][2] | 16[1][2] |
| BMS-816336 (racemate) | 3.0[3][4][5] - 10[6] | 68[6] | Not Reported |
Note: The range in the reported IC50 for racemic BMS-816336 may be attributed to different experimental conditions.
Table 2: Selectivity and In Vivo Pharmacodynamics of BMS-816336 (racemate)
| Parameter | Value | Species |
| Selectivity over 11β-HSD2 | >10,000-fold[3][4] | Human |
| In Vivo Efficacy (ED50) | 0.12 mg/kg[3][4] | Cynomolgus Monkey |
In Vivo Interconversion: A Key Consideration
A critical aspect of the pharmacology of BMS-816336 is the in vivo interconversion of its enantiomers.[1] Studies have shown that after administration, this compound and its corresponding (S)-enantiomer can be interconverted through a ketone intermediate via physiological oxidation and reduction processes. The ratio of the enantiomers in plasma has been observed to vary across different species.[1] This dynamic equilibrium in vivo is a significant factor in the overall pharmacological profile of the racemate.
Rationale for Clinical Development of the Racemate
While the (R)-enantiomer demonstrates potent inhibition of 11β-HSD1, the racemate, BMS-816336, was selected for clinical development.[3][7][8] Although a definitive rationale from the manufacturer is not publicly available, the decision to advance a racemate over a single enantiomer in drug development is often multifactorial.[1][9][10][11][12] In the case of BMS-816336, the observed in vivo interconversion likely plays a pivotal role. If the enantiomers rapidly equilibrate in the body, administering a single enantiomer may not offer a significant therapeutic advantage over the racemate, which is typically less complex and more cost-effective to manufacture.
Experimental Protocols
While the specific, detailed protocols used for the development of BMS-816336 are proprietary, a general experimental protocol for determining the in vitro inhibition of 11β-HSD1 is described below, based on commonly used methods such as the Scintillation Proximity Assay (SPA).[13][14][15]
General Protocol: 11β-HSD1 Inhibition Scintillation Proximity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Human recombinant 11β-HSD1 enzyme
-
NADPH (cofactor)
-
[3H]-Cortisone (substrate)
-
Anti-cortisol antibody
-
Protein A-coated SPA beads
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
Test compounds (this compound or BMS-816336) dissolved in DMSO
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Assay Reaction: In each well of the microplate, combine the assay buffer, NADPH, [3H]-Cortisone, and the test compound at various concentrations.
-
Enzyme Initiation: Initiate the enzymatic reaction by adding the human recombinant 11β-HSD1 enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the conversion of [3H]-Cortisone to [3H]-Cortisol.
-
Detection: Stop the reaction and add the anti-cortisol antibody and protein A-coated SPA beads. The antibody will specifically bind to the [3H]-Cortisol produced.
-
Signal Measurement: When the antibody-bound [3H]-Cortisol is in close proximity to the SPA beads, it will elicit a light signal that can be measured using a scintillation counter.
-
Data Analysis: The intensity of the light signal is proportional to the amount of [3H]-Cortisol produced. Plot the signal against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Mechanism of Action: 11β-HSD1 Signaling Pathway
Caption: 11β-HSD1 pathway and inhibition by BMS-816336.
Experimental Workflow: In Vivo Enantiomeric Interconversion
Caption: In vivo interconversion of BMS-816336 enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Switch: Unlocking the Potential of Single Enantiomers – Chiralpedia [chiralpedia.com]
- 13. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-BMS-816336: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (R)-BMS-816336 based on available safety data and general laboratory safety protocols. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
This compound is a potent laboratory chemical that requires careful handling and disposal to ensure personnel safety and environmental protection. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are significant aquatic toxicity with long-lasting effects and potential harm if swallowed. Therefore, releasing this compound into the environment, including down the drain, must be strictly avoided.
Immediate Safety and Handling
Before beginning any disposal-related procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator may be necessary if there is a risk of generating dust or aerosols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol |
| CAS Number | 1009583-83-8 |
| Appearance | Off-white to white solid |
| Solubility | Soluble in DMSO |
Hazard Profile
The GHS classification for this compound highlights its primary hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Incompatible Materials:
-
Strong acids and alkalis
-
Strong oxidizing agents
-
Strong reducing agents
Mixing this compound with these materials can lead to hazardous reactions and should be strictly avoided.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed professional disposal service. In-lab treatment to neutralize or degrade the compound is not recommended without specific, validated protocols, which are not currently available in public literature.
Phase 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with this compound and any solvents used. Glass containers are generally suitable.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: This compound . List all components in the container, including any solvents and their approximate percentages.
-
Segregation: Collect all materials contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
Empty stock containers (triple-rinse with a suitable solvent and collect the rinsate as hazardous waste).
-
-
Incompatibility Check: Ensure that no incompatible chemicals (strong acids, bases, oxidizers, or reducers) are added to the same waste container.
Figure 1. Workflow for the collection of this compound waste.
Phase 2: Waste Storage
-
Seal the Container: Keep the hazardous waste container tightly sealed at all times, except when adding waste.
-
Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills.
-
Maintain Segregation: Store the container away from incompatible materials.
Phase 3: Final Disposal
-
Contact EHS: When the waste container is full or has been in storage for a designated period (consult your institutional policy), contact your Environmental Health and Safety (EHS) department.
-
Arrange Pickup: Schedule a pickup with EHS or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary paperwork for the waste pickup, ensuring an accurate description of the container's contents.
Figure 2. Logical flow for the disposal of this compound.
Experimental Protocols for Decontamination
While bulk quantities of this compound should be disposed of via a professional service, this section provides a protocol for decontaminating glassware and surfaces that have come into contact with the compound.
Protocol for Rinsing Contaminated Glassware
-
Initial Rinse (Organic Solvent):
-
Perform an initial rinse with a small amount of a solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or acetone).
-
Crucially, collect this initial rinsate in the designated this compound hazardous waste container.
-
-
Secondary Rinse (Detergent):
-
Wash the glassware with a standard laboratory detergent and water.
-
This second rinsate can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
-
Final Rinse:
-
Rinse the glassware with deionized water and allow it to dry.
-
Protocol for Spill Management
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: Use an absorbent material (e.g., spill pillows or vermiculite) to contain the spill.
-
Collect Spill Debris: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.
-
Decontaminate the Surface: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these procedures, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible.
Personal protective equipment for handling (R)-BMS-816336
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-BMS-816336, a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Appropriate PPE is mandatory to minimize exposure risk during handling.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosol formation is likely. |
This data is synthesized from the Safety Data Sheet provided by DC Chemicals.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Following this workflow is crucial to mitigate risks.
Caption: Standard workflow for handling this compound.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with water and remove contaminated clothing. Call a physician.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, provide CPR (avoiding mouth-to-mouth).[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[2] |
Storage and Disposal Protocols
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area.[2] Keep away from direct sunlight and ignition sources. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
Disposal: Dispose of this compound and its container at an approved waste disposal plant.[2] All disposal practices must be in accordance with federal, state, and local regulations.[2] Avoid releasing the chemical into the environment and collect any spillage.[2]
Spill Management
In the event of a spill, absorb the material with a finely-powdered liquid-binding agent like diatomite.[2] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2] Dispose of all contaminated materials as hazardous waste according to regulations.[2]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

